molecular formula C6H13NO2 B1352199 1-(1,4-dioxan-2-yl)-N-methylmethanamine CAS No. 264254-04-8

1-(1,4-dioxan-2-yl)-N-methylmethanamine

Cat. No.: B1352199
CAS No.: 264254-04-8
M. Wt: 131.17 g/mol
InChI Key: YYQGIBVMSBPIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxan-2-yl)-N-methylmethanamine (CAS 264254-04-8) is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It is supplied as a high-purity (>99%) material, as confirmed by analytical methods including LCMS, GCMS, HPLC, and NMR . This compound is professionally manufactured for use as a key synthetic intermediate in active pharmaceutical ingredient (API) development and other fine chemical applications . Its structure, featuring a 1,4-dioxane ring, is of significant interest in medicinal chemistry and organic synthesis. The 1,4-dioxane moiety is a known structural component in various heterocyclic compounds and can act as a solvent or building block in complex molecular assembly . Researchers value this compound for constructing molecular architectures that incorporate both ether and amine functionalities, which can be critical for modulating the physicochemical properties of target molecules. The compound must be stored in a cool (2-8°C), dark place and kept under a sealed, dry environment to maintain stability . Appropriate safety precautions must be observed; hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-dioxan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGIBVMSBPIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394323
Record name 1-(1,4-Dioxan-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264254-04-8
Record name 1-(1,4-Dioxan-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1,4-dioxan-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine featuring a 1,4-dioxane ring system. Its structural characteristics, particularly its stereochemistry and the presence of both hydrogen bond donor and acceptor sites, make it a molecule of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, based on available data.

Chemical Identity and Physical Properties

Detailed experimental physical properties for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine are not widely reported in the literature. However, based on data for structurally related compounds and computational predictions, the following properties can be summarized.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine
CAS Number 917942-74-6[1]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Canonical SMILES CNC[C@@H]1COCCO1
InChI InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChI Key MUZNZRLDNIWRKI-FYZOBXCZSA-N

Table 2: Predicted and Estimated Physical Properties

PropertyValueSource
Appearance Colorless liquid or pale yellow oil[2]
Boiling Point 185.9 ± 15.0 °CPredicted
Density 0.972 ± 0.06 g/cm³Predicted
pKa 9.41 ± 0.10Predicted
Solubility Soluble in polar solvents like water and alcohols[2]
XLogP3-AA -0.7Computed

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methylene group adjacent to the nitrogen, the methine proton on the dioxane ring, and the methylene protons of the dioxane ring.

  • N-CH₃: A singlet around 2.2-2.6 ppm.[3]

  • N-CH₂: A multiplet (likely a doublet of doublets) around 2.3-3.0 ppm.

  • Dioxane Protons: A complex series of multiplets between 3.0 and 4.0 ppm. The proton at the C2 position, being adjacent to both an oxygen and the aminomethyl group, would likely be the most downfield of the ring protons.[4]

  • N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 0.5-5.0 ppm.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms.

  • N-CH₃: A signal in the range of 30-40 ppm.

  • N-CH₂: A signal around 50-60 ppm.

  • Dioxane Carbons: The carbons of the dioxane ring are expected in the region of 60-80 ppm. The C2 carbon, being bonded to an oxygen and the aminomethyl group, would be expected at the lower end of this range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amine and ether functional groups.

  • N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[6][7]

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds.

  • C-O Stretch: Strong bands in the fingerprint region, typically between 1070 and 1140 cm⁻¹, are indicative of the C-O stretching of the cyclic ether.[8]

  • C-N Stretch: Aliphatic C-N stretching vibrations typically appear as medium or weak bands in the 1020-1250 cm⁻¹ region.[7]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of amines and cyclic ethers.

  • Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule).

  • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen, which would lead to a stable iminium cation. For this molecule, this would result in a fragment from the loss of the dioxane moiety.

  • Ring Fragmentation: Cyclic ethers can undergo fragmentation through ring-opening followed by the loss of small neutral molecules.

Synthesis

G epoxy Epichlorohydrin intermediate1 (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol epoxy->intermediate1 Salen catalyst chloro 2-Chloroethanol chloro->intermediate1 intermediate2 (2R)-2-((2-chloroethoxy)methyl)oxirane intermediate1->intermediate2 Carbonate intermediate3 (2S)-1,4-dioxan-2-yl)methanol intermediate2->intermediate3 Hydroxide intermediate4 Tosylate derivative intermediate3->intermediate4 Toluenesulfonyl chloride product (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine HCl intermediate4->product Methylamine, HCl

Proposed synthetic pathway based on patent CN101985441B.
Experimental Workflow (General)

The synthesis of chiral 1,4-dioxane derivatives often involves the use of chiral starting materials or chiral catalysts. A general workflow for a potential synthesis is outlined below.

G start Chiral Precursor (e.g., (R)-glycidol derivative) reaction1 Ring Opening with Ethylene Glycol equivalent start->reaction1 cyclization Intramolecular Cyclization (e.g., Williamson ether synthesis) reaction1->cyclization functionalization Functional Group Interconversion cyclization->functionalization amination Reductive Amination or Nucleophilic Substitution functionalization->amination purification Purification (e.g., Chromatography, Distillation) amination->purification final_product (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine purification->final_product

General experimental workflow for the synthesis of chiral aminoalkyl-1,4-dioxanes.

Chemical Reactivity and Stability

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is expected to exhibit reactivity typical of a secondary amine.

  • Basicity: The lone pair of electrons on the nitrogen atom makes the compound basic, readily reacting with acids to form ammonium salts.

  • Nucleophilicity: The amine can act as a nucleophile in reactions such as alkylation, acylation, and condensation reactions.

  • Oxidation: Amines can be susceptible to oxidation.

  • Stability: The dioxane ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. Ethers are also known to form explosive peroxides upon prolonged exposure to air and light, so appropriate handling and storage precautions are necessary.

Biological Activity and Potential Applications

While there is no specific biological data for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine, the 1,4-dioxane scaffold is present in a number of biologically active compounds. Structure-activity relationship studies on related 1,4-dioxane derivatives have shown that this class of compounds can interact with various biological targets.

  • Adrenergic Receptors: Certain 1,4-dioxane derivatives have been investigated as selective antagonists for α1-adrenoreceptor subtypes.[3][5]

  • Serotonin Receptors: Some analogs have shown activity as full agonists at the 5-HT1A receptor, suggesting potential applications as antidepressants or neuroprotective agents.[3][6]

  • Cytotoxic Agents: The 1,4-dioxane nucleus has been explored as a template for potential anticancer agents.[3]

The chirality of the molecule is likely to be a critical determinant of its biological activity and selectivity for specific receptor subtypes.

G compound (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine (and related derivatives) target1 α1-Adrenoreceptors compound->target1 target2 5-HT1A Receptors compound->target2 target3 Other Potential Targets (e.g., related to cytotoxicity) compound->target3 effect1 Antagonism target1->effect1 effect2 Agonism target2->effect2 effect3 Cytotoxicity target3->effect3

Potential biological targets of 1,4-dioxane derivatives.

Safety and Handling

Detailed safety data for this specific compound is not available. However, based on the GHS classifications for the related racemic 1,4-dioxan-2-ylmethanamine, caution should be exercised.

  • Hazards: Likely to be harmful if swallowed and may cause severe skin burns and eye damage.[4] May also cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Given the ether linkage, it is prudent to protect it from light and air to prevent peroxide formation.

Conclusion

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral molecule with potential for applications in medicinal chemistry, particularly in the development of ligands for adrenergic and serotonergic receptors. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and predictions. Further research is needed to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the chiral amine (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. This compound holds significance as a building block in medicinal chemistry. The synthesis is a multi-step process commencing with commercially available (S)-epichlorohydrin. Key transformations include an initial etherification, subsequent cyclizations to form the dioxane ring system, and a final amination step. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway to facilitate understanding and reproduction in a laboratory setting.

Introduction

(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine incorporating a 1,4-dioxane moiety. Such scaffolds are of interest in drug discovery due to their potential to impart favorable physicochemical properties, including improved solubility and metabolic stability. This guide details a five-step synthesis pathway, providing researchers with the necessary information to produce this valuable chemical entity.

Overall Synthesis Pathway

The synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine can be achieved through the following sequence of reactions, starting from (S)-epichlorohydrin:

Synthesis_Pathway A (S)-Epichlorohydrin B (S)-3-(2-Chloroethoxy)- 1-chloropropan-2-ol A->B 2-Chloroethanol, Salen Catalyst C (S)-2-((2-Chloroethoxy)methyl)oxirane B->C Carbonate Base D (S)-(1,4-Dioxan-2-yl)methanol C->D Hydroxide, Reflux E (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate D->E TsCl, Pyridine F (S)-1-(1,4-Dioxan-2-yl)-N- methylmethanamine E->F Methylamine, High Pressure

Figure 1. Overall synthesis pathway for (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol

This step involves the ring-opening of (S)-epichlorohydrin with 2-chloroethanol, catalyzed by a Salen complex.

  • Reaction Scheme: (S)-Epichlorohydrin + 2-Chloroethanol → (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol

  • Experimental Protocol:

    • To a cooled (10-20 °C) reaction vessel, add (S)-epichlorohydrin (1.0 part by weight) and 2-chloroethanol (0.5-1.0 part by weight).

    • Add a catalytic amount of a Salen complex.

    • Stir the reaction mixture at 10-20 °C for 12-24 hours.

    • After the reaction is complete, as monitored by TLC, dilute the mixture with dichloromethane (5 parts by weight).

    • Neutralize the mixture to a pH of 7.0-8.0 with a 10% aqueous sodium carbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

Step 2: Synthesis of (S)-2-((2-Chloroethoxy)methyl)oxirane

This step involves an intramolecular cyclization of the chlorohydrin ether to form an oxirane.[1]

  • Reaction Scheme: (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol → (S)-2-((2-Chloroethoxy)methyl)oxirane

  • Experimental Protocol:

    • Dissolve (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol in a suitable solvent.

    • Add a carbonate base (e.g., potassium carbonate or sodium carbonate).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC). This process is an intramolecular Williamson ether synthesis.[2][3]

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the solvent under reduced pressure to obtain the crude oxirane.

Step 3: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

This step involves a hydroxide-mediated intramolecular cyclization to form the 1,4-dioxane ring.

  • Reaction Scheme: (S)-2-((2-Chloroethoxy)methyl)oxirane → (S)-(1,4-Dioxan-2-yl)methanol

  • Experimental Protocol:

    • To the crude (S)-2-((2-chloroethoxy)methyl)oxirane, add an aqueous solution of a hydroxide (e.g., sodium hydroxide or potassium hydroxide).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and neutralize with a suitable acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield (S)-(1,4-Dioxan-2-yl)methanol.

Step 4: Synthesis of (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate

The hydroxyl group of the dioxane methanol is converted to a good leaving group by tosylation.[4][5]

  • Reaction Scheme: (S)-(1,4-Dioxan-2-yl)methanol + p-Toluenesulfonyl chloride → (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate

  • Experimental Protocol:

    • Dissolve (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.

    • Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Upon completion (monitored by TLC), dilute the reaction mixture with water and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by recrystallization or column chromatography.

Step 5: Synthesis of (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

The final step is a nucleophilic substitution of the tosylate with methylamine under pressure.

  • Reaction Scheme: (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate + Methylamine → (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

  • Experimental Protocol:

    • In a high-pressure autoclave, combine (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate (10 grams) with an ethanolic solution of methylamine (33% by mass, 80 grams) and ethanol (80 grams).

    • Heat the mixture to 100 °C and maintain the reaction for 48 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • The crude product can be purified by distillation or by forming the hydrochloride salt. To form the salt, dissolve the residue in isopropanol (150 grams) and add a small amount of concentrated hydrochloric acid.

    • Cool the solution to 20 °C and filter to collect the hydrochloride salt of the product. The free amine can be obtained by neutralization and extraction.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. Note that these are representative values and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialYield (%)Purity (%)
1(S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol(S)-Epichlorohydrin~85-95>95
2(S)-2-((2-Chloroethoxy)methyl)oxirane(S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol~80-90>95
3(S)-(1,4-Dioxan-2-yl)methanol(S)-2-((2-Chloroethoxy)methyl)oxirane~70-85>98
4(S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate(S)-(1,4-Dioxan-2-yl)methanol~90-98>98
5(S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl Salt(S)-...-4-methylbenzenesulfonate83.399.7 (ee)

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: (S)-Epichlorohydrin Step1 Step 1: Ring Opening Start->Step1 Step2 Step 2: Oxirane Formation Step1->Step2 Step3 Step 3: Dioxane Formation Step2->Step3 Step4 Step 4: Tosylation Step3->Step4 Step5 Step 5: Amination Step4->Step5 Crude_Product Crude Product Step5->Crude_Product Purification Purification: Distillation / Salt Formation Crude_Product->Purification Final_Product Final Product: (S)-1-(1,4-dioxan-2-yl)-N- methylmethanamine Purification->Final_Product Analysis Analysis: NMR, HPLC (Chiral) Final_Product->Analysis

Figure 2. Experimental workflow from starting material to final product analysis.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. The described protocols, based on established chemical transformations, offer a reliable method for obtaining this chiral building block. The provided quantitative data and graphical representations are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Structural Analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This technical guide focuses on the structural analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, exploring their synthesis, pharmacological activities, and potential as therapeutic agents. Notably, derivatives of the (1,4-dioxan-2-yl)methanamine core have shown significant interactions with key central nervous system (CNS) targets, including dopamine and serotonin receptors. This guide provides a comprehensive overview of the structure-activity relationships (SAR), detailed experimental protocols for their biological evaluation, and a summary of their quantitative data to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of interest is this compound, a chiral amine with a dioxane ring. Structural modifications of this scaffold have primarily focused on the amine substituent and the substitution pattern on the dioxane ring. Research into related, more complex 1,4-dioxane derivatives has revealed that these compounds can act as potent ligands for dopamine D2-like receptors and serotonin 5-HT1A receptors, suggesting their potential in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.

Synthesis of Structural Analogs

The synthesis of N-substituted ((1,4-dioxan-2-yl)methyl)amine derivatives can be achieved through various synthetic routes. A general approach involves the use of readily available starting materials and standard organic chemistry transformations.

A plausible synthetic pathway commences from epoxides, which undergo ring-opening upon reaction with ethylene glycol monosodium salt, followed by cyclization to form the 1,4-dioxane ring. Further functionalization can then be carried out to introduce the desired amine substituents.

For instance, the synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, which have shown activity at dopamine and serotonin receptors, has been described.[1] A general synthetic scheme is outlined below:

G cluster_0 Synthesis of 1,4-Dioxane Core cluster_1 Amine Introduction Epoxide Epoxide Diol Diol Epoxide->Diol Ethylene Glycol Monosodium Salt Functionalized 1,4-Dioxane Functionalized 1,4-Dioxane Diol->Functionalized 1,4-Dioxane Cyclization Final Analog Final Analog Functionalized 1,4-Dioxane->Final Analog Reductive Amination or Nucleophilic Substitution

Caption: Generalized synthetic workflow for 1,4-dioxane analogs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Research has primarily focused on the interaction of 1,4-dioxane derivatives with G-protein coupled receptors (GPCRs) in the CNS.

Dopamine D2-like Receptor Activity

Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine analogs have been identified as ligands for D2-like dopamine receptors. For example, a 3-hydroxy derivative of this scaffold acts as a partial agonist at D2 receptors and a full agonist at D3 and D4 subtypes.[2] This profile suggests potential therapeutic applications in Parkinson's disease.

Serotonin 5-HT1A Receptor Activity

The same class of compounds also demonstrates high affinity for the 5-HT1A receptor. The aforementioned 3-hydroxy derivative is a potent 5-HT1A receptor agonist.[2] This dual activity is of interest, as 5-HT1A receptor activation may help mitigate dyskinetic side effects associated with dopaminergic treatments for Parkinson's disease.[2] Furthermore, some 1,4-dioxane derivatives have been identified as potent and selective 5-HT1A receptor agonists with potential applications in pain management.

Structure-activity relationship studies have revealed that the stereochemistry of the dioxane ring and the nature of the substituents significantly influence receptor affinity and functional activity, determining whether a compound acts as an agonist or an antagonist. For some 1,4-dioxane derivatives, a reversed enantioselectivity has been observed for α1-adrenergic and 5-HT1A receptors.[1]

Quantitative Data Summary

The following table summarizes the biological data for selected 1,4-dioxane derivatives with activity at dopamine and serotonin receptors. It is important to note that these are more complex analogs than the parent compound of interest.

Compound IDTarget(s)Activity TypeAffinity (Ki, nM)Efficacy (% of max response)Reference
Compound 8 (3-hydroxy derivative) D2Partial Agonist1545[2]
D3Full Agonist2.5100[2]
D4Full Agonist1.8100[2]
5-HT1AAgonist0.895[2]
Compound 3 (2-methoxy derivative) D2Antagonist25-[2]
D3Antagonist10-[2]
D4Agonist5.280[2]
5-HT1AAgonist1.290[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for key biological assays.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor.

  • Cell culture medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Lysis buffer: 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: Earle's Balanced Salt Solution (EBSS), pH 7.4.

  • Radioligand: [3H]-methylspiperone.

  • Non-specific binding control: (+)-Butaclamol (4 µM).

  • Test compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-D2L cells to confluency, then harvest by mechanical scraping in ice-cold calcium and magnesium-free EBSS.

    • Centrifuge the cell suspension and lyse the pellet in hypotonic lysis buffer using a glass homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 30 minutes.

    • Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a single concentration of [3H]-methylspiperone (e.g., 0.2 nM), and various concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add 4 µM (+)-butaclamol.

    • Incubate the plate for 90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value from the competition binding data.

    • Determine the Ki value using the Cheng-Prussoff equation.

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the G-protein activation upon agonist stimulation of the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • GDP.

  • [³⁵S]GTPγS.

  • Test compounds and a reference agonist (e.g., 8-OH-DPAT).

  • Unlabeled GTPγS for determining non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cell line and determine the protein concentration.

  • Assay Protocol:

    • In a 96-well plate, add the cell membranes, GDP, [³⁵S]GTPγS, and serial dilutions of the test compound.

    • For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity of the dried filters using a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of novel 1,4-dioxane analogs targeting dopamine and serotonin receptors.

G Compound_Library Library of 1,4-Dioxane Analogs Primary_Screening Primary Screening: Receptor Binding Assays (D2 & 5-HT1A) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with High Affinity) Primary_Screening->Hit_Identification Functional_Assays Functional Assays: - cAMP Inhibition - [35S]GTPγS Binding - β-Arrestin Recruitment Hit_Identification->Functional_Assays Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Functional_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for discovery of novel 1,4-dioxane based GPCR ligands.

Below is a simplified representation of the downstream signaling pathways for the D2 and 5-HT1A receptors, which are the primary targets of the discussed 1,4-dioxane analogs.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT1A Receptor Signaling D2_Agonist D2 Agonist (1,4-Dioxane Analog) D2R D2 Receptor D2_Agonist->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP D2_Response Cellular Response cAMP->D2_Response HT1A_Agonist 5-HT1A Agonist (1,4-Dioxane Analog) HT1AR 5-HT1A Receptor HT1A_Agonist->HT1AR Gi_2 Gi/o Protein HT1AR->Gi_2 Activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits cAMP_2 ↓ cAMP AC_2->cAMP_2 HT1A_Response Cellular Response cAMP_2->HT1A_Response

Caption: Simplified Gi-coupled signaling for D2 and 5-HT1A receptors.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel CNS-active therapeutic agents. Their ability to modulate dopamine and serotonin receptors opens up possibilities for treating a range of neuropsychiatric and neurological disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of new and more potent analogs with improved pharmacological profiles. Further investigation into the SAR and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.

References

physical and chemical properties of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine containing a 1,4-dioxane moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a scaffold in the design of bioactive molecules. This document provides a summary of its known physical and chemical properties, a plausible synthesis route, and a discussion of its potential biological relevance in the context of multidrug resistance.

Physical and Chemical Properties

Comprehensive experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize data from chemical suppliers and computational predictions. It is crucial to note that these values should be confirmed experimentally.

Table 2.1: General and Physical Properties

PropertyValueSource/Notes
Molecular Formula C₆H₁₃NO₂---
Molecular Weight 131.17 g/mol ---
Appearance Not specified (likely a liquid or low-melting solid)Inferred from related compounds
Boiling Point 78-80 °C at 18 torrData for the related compound 1,4-dioxan-2-ylmethanamine
Density 1.080 g/mLData for the related compound 1,4-dioxan-2-ylmethanamine
Predicted logP -0.7PubChem
Predicted pKa Not available---
Solubility Expected to be soluble in water and polar organic solventsBased on structural features (amine and ether groups)

Table 2.2: Stereoisomers and Salts

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine917942-74-6C₆H₁₃NO₂131.17
(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride2055848-87-6C₆H₁₄ClNO₂167.63
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride917882-58-7C₆H₁₄ClNO₂167.63
rac-1-(1,4-dioxan-2-yl)-N-methylmethanamine264254-04-8C₆H₁₃NO₂131.17

Synthesis and Experimental Protocols

A synthesis route for the hydrochloride salt of the (R)-enantiomer is described in Chinese patent CN101985441B. The following is a generalized workflow based on this patent.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dioxane Ring Formation cluster_3 Step 4: Sulfonylation cluster_4 Step 5: Amination and Salt Formation A Epichlorohydrin C (S)-3-(2-chloroethoxy)propane-1-chloro-2-ol A->C Salen Catalyst B 2-Chloroethanol B->C D (2R)-2-((2-chloroethoxy)methyl)oxirane C->D Carbonate (e.g., K₂CO₃) E (R)-1-(1,4-dioxan-2-yl)methanol D->E Hydroxide (e.g., NaOH), Reflux F (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate E->F p-Toluenesulfonyl chloride G (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine HCl F->G 1. Methylamine (in autoclave) 2. HCl

Figure 1: Synthesis workflow for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Detailed experimental protocols for the characterization of this compound are not available. The following are general procedures for determining key properties of a chiral amine, which could be adapted for this compound.

3.2.1 Determination of Boiling Point (Micro-scale Method)

  • Apparatus Setup: A small amount of the purified liquid amine (approx. 0.5 mL) is placed in a micro boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The micro tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing mineral oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

3.2.2 Determination of Solubility

  • Water Solubility: To a test tube containing 2 mL of deionized water, add 5 drops of the amine. Vigorously shake the test tube for 30 seconds. Observe if the amine forms a homogeneous solution. The pH of the aqueous solution can be tested with pH paper to confirm its basicity.

  • Acid Solubility: If the amine is insoluble in water, add 2 mL of 5% aqueous HCl to the mixture. Shake vigorously and observe if the amine dissolves. Formation of a soluble ammonium salt indicates basicity.

  • Organic Solvent Solubility: Test the solubility in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) by adding 5 drops of the amine to 2 mL of the solvent and observing for homogeneity.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been identified, the broader class of dioxane derivatives has been investigated for various biological activities. One area of interest is their potential to overcome multidrug resistance (MDR) in cancer cells.

MDR is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2][3] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.[4][5]

Some dioxane-containing molecules have been explored as inhibitors of P-gp. By binding to the transporter, these inhibitors can block its efflux function, leading to an increased accumulation of anticancer drugs within the tumor cells and restoring their cytotoxic effects.

The diagram below illustrates this general mechanism.

Figure 2: Conceptual diagram of P-glycoprotein inhibition by a potential dioxane derivative.[1][5]

This diagram shows that in the absence of an inhibitor, P-gp actively pumps anticancer drugs out of the cell. A potential P-gp inhibitor, such as a dioxane derivative, could block this pump, leading to higher intracellular drug concentrations and enhanced therapeutic effect.

Conclusion

This compound is a chiral molecule with limited publicly available experimental data. Its synthesis has been described in patent literature, and its structure is of interest to medicinal chemists. While its specific biological functions are unknown, related dioxane structures have shown potential as modulators of multidrug resistance. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 1-(1,4-dioxan-2-yl)-N-methylmethanamine (CAS: 917942-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available information. Significant data gaps exist, particularly concerning experimental physicochemical properties, spectral characterization, and biological activity.

Introduction

1-(1,4-dioxan-2-yl)-N-methylmethanamine, with the specific stereoisomer (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine being of primary interest under CAS number 917942-74-6, is a chiral amine featuring a 1,4-dioxane moiety. This compound is recognized as a valuable chiral building block in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) where stereochemistry is crucial for biological activity. Its structural components, a stable dioxane ring and a secondary amine, offer potential for diverse chemical modifications and interactions with biological targets. However, detailed public information on its biological effects and mechanism of action is currently unavailable.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

PropertyValue (for related compounds)Source
Molecular FormulaC₆H₁₃NO₂--INVALID-LINK--
Molecular Weight131.17 g/mol --INVALID-LINK--
XlogP (predicted)-0.7--INVALID-LINK--
Monoisotopic Mass131.09464 Da--INVALID-LINK--
AppearanceColorless liquid or pale yellow oil (qualitative)EvitaChem
SolubilitySoluble in polar solvents like water and alcohols (qualitative)EvitaChem

Table 2: Spectral Data (for related compounds)

Data TypeDescription (for related compounds)
¹H NMR Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available.
¹³C NMR Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available.
IR Spectroscopy Characteristic peaks for C-H stretching and bending, and C-O stretching of the cyclic ether are expected.
Mass Spectrometry Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available.

Note: The lack of specific experimental spectral data (NMR, IR, Mass Spectrometry) for CAS 917942-74-6 is a significant data gap. Researchers would need to perform these analyses on a synthesized sample for full characterization.

Synthesis and Experimental Protocols

A synthesis process for the hydrochloride salt of the (2R)-enantiomer, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is described in Chinese patent CN101985441B. The following is a detailed interpretation of the experimental protocol based on the available translated information.

Overall Synthesis Scheme:

Synthesis A Epichlorohydrin C (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol A->C Salen catalyst B 2-Chloroethanol B->C D (2R)-2-((chloroethoxy)methyl)oxirane C->D Carbonate E Intermediate diol D->E Hydroxide F (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate E->F p-Toluenesulfonyl chloride G (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine F->G Methylamine (in autoclave) H (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine HCl G->H HCl

Caption: Synthesis workflow for (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Experimental Protocol (based on CN101985441B):

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol

  • Reactants: Epichlorohydrin and 2-chloroethanol.

  • Catalyst: A Salen catalyst.

  • Procedure: The reactants are reacted in the presence of the Salen catalyst.

  • Work-up: The reaction mixture is neutralized, and the product is extracted. The solvent is removed to yield the crude product.

Step 2: Synthesis of (2R)-2-((chloroethoxy)methyl)oxirane

  • Reactant: (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

  • Reagent: A carbonate, such as potassium carbonate or sodium carbonate.

  • Procedure: The starting material undergoes a closed-loop reaction in the presence of the carbonate.

Step 3: Ring Opening to Intermediate Diol

  • Reactant: (2R)-2-((chloroethoxy)methyl)oxirane.

  • Reagent: A hydroxide, such as potassium hydroxide or sodium hydroxide.

  • Procedure: The epoxide is subjected to a backflow reaction with the hydroxide.

Step 4: Tosylation

  • Reactant: The intermediate diol from the previous step.

  • Reagent: p-Toluenesulfonyl chloride.

  • Procedure: The diol is reacted with p-toluenesulfonyl chloride to form the tosylate.

Step 5: Amination

  • Reactant: (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate.

  • Reagent: Methylamine.

  • Procedure: The tosylate is reacted with methylamine in a high-pressure autoclave.

Step 6: Salt Formation

  • Reactant: (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine.

  • Reagent: Hydrochloric acid.

  • Procedure: Hydrochloric acid is added to the product of the previous step to form the hydrochloride salt.

Note: This protocol is a summary. For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, direct consultation and translation of the original patent document (CN101985441B) is necessary.

Biological Activity and Mechanism of Action

As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or specific biological targets of this compound (CAS: 917942-74-6).

General Considerations for Dioxane Derivatives in Drug Development:

  • Scaffolding: The 1,4-dioxane ring is a stable, non-planar heterocyclic moiety that can be used as a scaffold to orient functional groups in three-dimensional space.

  • Chirality: The chiral nature of this compound is significant, as enantiomers of a drug can have different pharmacological and toxicological profiles. The (R) configuration will likely lead to specific interactions with chiral biological molecules like proteins and nucleic acids.

  • Potential Applications: Given its structure as a chiral amine, this compound could potentially be explored for its activity as a ligand for various receptors or as an enzyme inhibitor. Dioxane derivatives have been investigated for a wide range of therapeutic areas.

Logical Relationship for Investigating Biological Activity:

Biological_Investigation A Compound Synthesis and Characterization B High-Throughput Screening (HTS) A->B Assay Panels C Target Identification B->C Hit Identification D Lead Optimization C->D Structure-Activity Relationship (SAR) E In Vitro and In Vivo Studies D->E Pharmacology and Toxicology F Preclinical Development E->F Candidate Selection

Caption: A general workflow for the investigation of a novel chemical entity in drug discovery.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided.

Conclusion and Future Directions

This compound (CAS: 917942-74-6) is a chiral building block with potential applications in pharmaceutical development. A synthetic route to its hydrochloride salt has been patented, indicating interest in its use as an intermediate. However, a comprehensive understanding of this molecule is severely hampered by the lack of publicly available experimental data.

For researchers and drug development professionals, the following steps are recommended:

  • Complete Synthesis and Characterization: Synthesize the compound according to the outlined patent and perform full analytical characterization to obtain definitive physicochemical and spectral data.

  • Biological Screening: Subject the compound to a broad range of biological assays to identify any potential therapeutic activities.

  • Computational Studies: In the absence of experimental data, computational modeling and docking studies could provide insights into potential biological targets.

This technical guide highlights the current knowledge and significant data gaps for this compound, providing a foundation for future research and development efforts.

Solubility Profile of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Organic Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a heterocyclic amine of interest in medicinal chemistry and pharmaceutical development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative experimental data on the solubility of this compound in common organic solvents. To address this gap, this document provides a detailed framework for researchers. It includes a predicted solubility profile based on established chemical principles, a comprehensive experimental protocol for the quantitative determination of solubility, and visual guides to the factors influencing solubility and the experimental workflow. This guide is intended to empower researchers and drug development professionals to accurately assess the solubility of this compound, a critical parameter for formulation, synthesis, and preclinical development.

Introduction

This compound is a chiral amine featuring a 1,4-dioxane ring.[1] Its structural motifs, including a secondary amine and ether linkages, suggest its potential utility as a scaffold or intermediate in the synthesis of more complex molecules. The solubility of a compound is a fundamental physicochemical property that significantly impacts its handling, reactivity, formulation, and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for its effective application in research and development.

Given the current lack of specific experimental data for this compound, this guide provides a predictive assessment of its solubility based on the principle of "like dissolves like" and the polarity of its functional groups.[2][3] Furthermore, a detailed experimental protocol is presented to enable the systematic and quantitative determination of its solubility in a range of organic solvents.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the amine and ether groups.
EthanolHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent, effective at solvating polar molecules.
AcetonitrileMedium to HighPolar solvent, but less effective at hydrogen bonding than alcohols.
Tetrahydrofuran (THF)MediumEthereal solvent, similar in structure to the dioxane ring.
Dichloromethane (DCM)MediumModerately polar, generally a good solvent for many organic compounds.[6]
Non-Polar TolueneLowAromatic hydrocarbon, limited interaction with the polar functional groups.
HexaneLow to InsolubleAliphatic hydrocarbon, unable to effectively solvate the polar compound.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key determinants are the structural features of the molecule and the properties of the solvent. The following diagram illustrates the interplay of these factors.

Experimental Workflow for Solubility Determination Start Start Preparation Prepare Saturated Solution (Excess Solute in Solvent) Start->Preparation Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with stirring) Preparation->Equilibration Settling Settle Undissolved Solid Equilibration->Settling Sampling Collect and Filter Supernatant Settling->Sampling Analysis Analyze by HPLC or GC Sampling->Analysis Calculation Calculate Concentration (using Calibration Curve) Analysis->Calculation End End (Solubility Determined) Calculation->End

References

Technical Whitepaper: An Assessment of the Potential Biological Activity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available information regarding the chemical 1-(1,4-dioxan-2-yl)-N-methylmethanamine. A comprehensive search of scientific literature and chemical databases reveals a significant absence of published studies on the biological activity of this specific molecule. Therefore, this whitepaper will address the known information about the compound and the broader class of 1,4-dioxane derivatives to provide a contextual framework for potential research.

Introduction to this compound

This compound (Molecular Formula: C₆H₁₃NO₂) is a specific chemical entity featuring a 1,4-dioxane ring linked to an N-methylmethanamine side chain.[1] While this compound is commercially available for chemical synthesis and research purposes, there is no publicly accessible data detailing its pharmacological, toxicological, or therapeutic properties.[2] Its parent amine, 1,4-Dioxan-2-ylmethanamine, is cataloged with CAS number 88277-83-2.[3] The absence of specific biological data categorizes this compound as a novel or uncharacterized compound from a pharmacological perspective.

Biological Context: The 1,4-Dioxane Scaffold in Drug Discovery

The 1,4-dioxane moiety is a recognized structural component in medicinal chemistry and is present in various biologically active compounds.[4] Derivatives of 1,4-dioxane have been investigated for a range of therapeutic applications, indicating that this scaffold can be used to develop agents with diverse biological activities.

Key Therapeutic Areas for 1,4-Dioxane Derivatives:

  • Central Nervous System (CNS) Disorders: Certain 1,4-dioxane derivatives have been synthesized and evaluated for their interaction with CNS targets. Research has shown that compounds with this scaffold can exhibit affinity for dopamine (D2-like) and serotonin (5-HT1A) receptors.[5] This has led to the exploration of such molecules as potential treatments for complex neuropsychiatric and neurodegenerative disorders like schizophrenia and Parkinson's disease.[5]

  • Anticancer and Antimicrobial Potential: The 1,4-dioxane structure is considered a viable scaffold for the development of new antitumor and antimicrobial agents.[4]

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Novel analogs of 1,4-dioxane have been synthesized and studied for their affinity at M1-M5 muscarinic acetylcholine receptors.[6]

  • N-methyl-D-aspartate (NMDA) Receptor Antagonism: Some derivatives have been reported as noncompetitive antagonists of the NMDA receptor.[6]

The N-methylmethanamine functional group is also a common feature in many biologically active compounds, including some that act as dopamine transporter inhibitors.[7] The combination of the 1,4-dioxane scaffold with the N-methylmethanamine side chain in the target molecule suggests that it could potentially interact with CNS targets, but this remains speculative without experimental evidence.

Toxicological Profile of the Parent Scaffold: 1,4-Dioxane

While data on the specific target compound is unavailable, the toxicology of the parent heterocycle, 1,4-dioxane, is well-documented. 1,4-Dioxane is primarily used as an industrial solvent.[8] It is rapidly absorbed following oral and inhalation exposure.[9] The primary metabolite is β-hydroxyethoxyacetic acid, which is excreted in the urine.[4][9]

Studies in experimental animals have shown that 1,4-dioxane can induce malignant tumors in the nasal cavity, liver, and gallbladder.[9] High concentrations can cause severe damage to the liver and kidneys.[10] While 1,4-dioxane has not shown strong activity in many genotoxicity assays, it has been reported to cause morphological transformation in mouse cells.[9] This toxicological profile of the core 1,4-dioxane ring system is a critical consideration for any derivative being developed for therapeutic use.

Proposed Workflow for Biological Characterization

Given the lack of existing data, a systematic evaluation would be required to determine the biological activity of this compound. The following workflow outlines a standard, high-level approach for characterizing a new chemical entity (NCE) in a drug discovery context.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & Advanced In Vitro cluster_2 Phase 3: In Vivo Evaluation cluster_3 Decision Point A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Initial Cytotoxicity Screening (e.g., MTT, LDH assays in cell lines) A->B C Primary Target Binding Assays (Based on structural similarity to known ligands, e.g., CNS receptor panel) B->C If non-toxic at test concentrations D Functional Cellular Assays (e.g., cAMP, Calcium Flux) C->D If binding affinity is confirmed E In Vitro ADME Profiling (Metabolic Stability, Permeability, Plasma Protein Binding) D->E F Off-Target & Safety Screening (e.g., hERG, CYP450 Inhibition) D->F G Mechanism of Action Studies (e.g., Western Blot, qPCR) E->G H Pharmacokinetic (PK) Studies (Determine Cmax, T1/2, AUC in rodents) G->H Favorable in vitro ADME/Safety I Preliminary Efficacy Studies (In relevant animal models based on in vitro activity) H->I J Acute Toxicity Studies (Determine Maximum Tolerated Dose) H->J K Go/No-Go for Lead Optimization I->K J->K

References

Spectroscopic Data for 1-(1,4-dioxan-2-yl)-N-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(1,4-dioxan-2-yl)-N-methylmethanamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of experimentally recorded spectra in publicly available literature, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 1,4-dioxane ring system and N-methylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.80 - 3.60m5HDioxane ring protons (H3, H5, H6)
~ 3.50m1HDioxane ring proton (H2)
~ 2.60dd1H-CH₂-N (diastereotopic)
~ 2.45dd1H-CH₂-N (diastereotopic)
~ 2.35s3HN-CH₃
~ 1.80br s1HN-H

Note: The protons on the dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 75.0Dioxane C2
~ 66.5Dioxane C3, C5
~ 66.0Dioxane C6
~ 55.0-CH₂-N
~ 36.0N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3300Weak, BroadN-H stretch (secondary amine)
2960 - 2850StrongC-H stretch (aliphatic)
1470 - 1440MediumC-H bend (CH₂)
1250 - 1020StrongC-N stretch (aliphatic amine)[1]
1120 - 1080StrongC-O-C stretch (ether)
910 - 665Medium, BroadN-H wag (secondary amine)[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment IonNotes
131[C₆H₁₃NO₂]⁺Molecular Ion (M⁺)
101[M - CH₂O]⁺Loss of formaldehyde from the dioxane ring
86[M - C₂H₅O]⁺Fragmentation of the dioxane ring
58[CH₂=N⁺(CH₃)CH₂]Alpha-cleavage, a common fragmentation for amines. This is expected to be a major fragment.
44[CH₃-N⁺H=CH₂]Alpha-cleavage adjacent to the nitrogen.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg) or a pulse-acquire with presaturation of the residual solvent signal if necessary.

    • Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise can be improved by acquiring multiple scans (e.g., 8, 16, or 32).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

    • Typical parameters include a spectral width of 200-240 ppm, a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (Liquid Film)

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most abundant ion and is assigned a relative intensity of 100%.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report & Publication

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Purity Assessment of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a substituted dioxane derivative containing a secondary amine functional group.[1][2] Its structure presents unique analytical challenges due to the combination of the cyclic ether and amine moieties. As with many pharmaceutical intermediates and research chemicals, ensuring high purity is critical for the reliability of downstream applications.[3] The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, can significantly impact the outcomes of research and development.[4]

This document provides a comprehensive guide to various analytical methods for the robust purity assessment of this compound. The protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds.[3] For this compound, which lacks a strong native chromophore for UV detection, pre-column derivatization is an effective strategy to enhance sensitivity and improve chromatographic separation.[5][6] This method involves reacting the secondary amine with a derivatizing agent to attach a UV-active or fluorescent tag. The resulting derivatives are then separated on a reversed-phase column. This approach is ideal for quantifying related substances and impurities at low levels.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) solution of water and methanol. This yields a stock solution of approximately 1 mg/mL.[6]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization Procedure (using Dansyl Chloride):

    • To 100 µL of the sample or standard solution in a clean vial, add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).[7]

    • Add 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.[7]

    • Cool the vial to room temperature.

    • Add 100 µL of a 2% (v/v) diethylamine solution to quench the unreacted dansyl chloride.[7]

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC injection (e.g., 1 mL).

2. HPLC Conditions:

  • Instrument: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (for dansyl derivatives).

3. Data Analysis:

  • Calculate the purity of the sample by area normalization. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation

Table 1: HPLC Purity Analysis Results

Sample ID Main Peak Retention Time (min) Main Peak Area Total Peak Area Purity (%)
Batch 001 12.5 4,560,000 4,600,000 99.13

| Batch 002 | 12.6 | 4,720,000 | 4,750,000 | 99.37 |

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Water/Methanol A->B C Add Dansyl Chloride & Buffer B->C D Heat at 60°C C->D E Quench with Diethylamine D->E F Dilute for Injection E->F G Inject onto C18 Column F->G H Gradient Elution G->H I UV Detection at 254 nm H->I J Integrate Peaks I->J K Calculate Purity via Area % J->K

Workflow for HPLC Purity Analysis.

Method 2: Assay and Volatile Impurity Analysis by Gas Chromatography (GC)

Application Note

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[7] this compound is suitable for GC analysis. This method is excellent for quantifying the main component (assay) and for detecting volatile impurities, such as residual solvents from the synthesis process. A Flame Ionization Detector (FID) is typically used due to its universal response to organic compounds. While direct injection is possible, derivatization (e.g., silylation) can sometimes improve peak shape by reducing tailing caused by the amine group.

Experimental Protocol

1. Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a solution of a suitable internal standard (e.g., n-dodecane) in an appropriate solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution: Accurately weigh about 10 mg of the sample and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

2. GC Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column, such as a TG-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[9]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 10°C/min.[9]

    • Hold at 240°C for 5 minutes.

  • Injection Mode: Splitless (1 µL injection volume).[9]

3. Data Analysis:

  • Assay Calculation: Calculate the assay of the sample using the response factor (RF) of the standard relative to the internal standard.

    • RF = (Area_std / Conc_std) / (Area_IS_std / Conc_IS_std)

    • Assay (%) = (Area_sample / Area_IS_sample) * (Conc_IS_sample / Conc_sample) * (1 / RF) * 100

  • Impurity Profile: Identify and quantify other peaks relative to the main peak using area percent.

Data Presentation

Table 2: GC-FID Assay and Impurity Results

Sample ID Assay vs. Standard (%) Impurity 1 (Area %) Impurity 2 (Area %) Total Impurities (%)
Batch 001 99.5 0.25 0.15 0.40

| Batch 002 | 99.2 | 0.31 | 0.22 | 0.53 |

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample & Internal Std B Dissolve in Dichloromethane A->B C Inject into GC B->C D Temperature Programmed Separation C->D E Flame Ionization Detection (FID) D->E F Integrate Peaks E->F G Calculate Assay vs. Internal Std F->G H Quantify Impurities by Area % F->H

Workflow for GC-FID Purity and Assay Analysis.

Method 3: Absolute Purity by Quantitative NMR (qNMR) Spectroscopy

Application Note

Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7][10] The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[11] This technique is non-destructive and provides structural information about the analyte and any impurities present. It is particularly valuable for certifying reference materials or when an identical standard is unavailable.[12]

Experimental Protocol

1. Sample Preparation:

  • Internal Standard (IS): Choose a certified internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

    • Record the exact weights of both the sample and the internal standard.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both components.

2. NMR Data Acquisition:

  • Instrument: NMR spectrometer (≥400 MHz recommended).

  • Parameters for Quantitative Analysis:

    • Pulse Angle: 90° flip angle.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).

    • Acquisition Time (aq): Sufficiently long to allow the FID to decay completely (~3-5 seconds).

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1), typically 16 or 32 scans.[11]

3. Data Processing and Calculation:

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Integration: Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard. For the analyte, the N-methyl singlet is a good candidate.

  • Purity Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I: Integral value

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight (Analyte: 131.17 g/mol )

    • m: Mass

    • P_IS: Purity of the internal standard (%)

Data Presentation

Table 3: qNMR Absolute Purity Determination

Sample ID Analyte Mass (mg) IS (Maleic Acid) Mass (mg) Analyte Integral IS Integral Analyte Protons (N) IS Protons (N) Purity (%)
Batch 001 12.55 8.15 1.50 1.00 3 (N-CH₃) 2 (=CH) 99.4

| Batch 002 | 13.02 | 8.30 | 1.48 | 0.98 | 3 (N-CH₃) | 2 (=CH) | 99.1 |

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately weigh Sample & Certified IS B Transfer to NMR tube A->B C Add Deuterated Solvent B->C D Acquire ¹H Spectrum C->D E Use Quantitative Parameters (Long d1, 90° pulse) D->E F Process Spectrum (Phase & Baseline Correction) E->F G Integrate Analyte & IS Signals F->G H Calculate Absolute Purity G->H

Workflow for qNMR Absolute Purity Analysis.

Method 4: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] It is the ideal method for identifying unknown impurities. After separation on the GC column, compounds are ionized (typically by electron impact, EI), and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the impurity, often with the aid of a spectral library. For amines, a characteristic fragmentation is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[14]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 0.1-1.0 mg/mL.

2. GC-MS Conditions:

  • GC Conditions: Use the same column and temperature program as described in the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.[8]

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the main peak corresponding to this compound (Molecular Weight: 131.17). Look for the molecular ion peak [M]⁺ at m/z 131.

  • Analyze the mass spectra of impurity peaks. Compare them against the NIST library and interpret the fragmentation patterns to propose structures.

  • Expected Fragmentation: The primary fragmentation pathway for the parent compound is expected to be α-cleavage, leading to the loss of a methyl group or the dioxanyl group, resulting in characteristic fragment ions.

Data Presentation

Table 4: Predicted EI-MS Fragmentation for this compound

m/z Proposed Fragment Ion Description
131 [C₆H₁₃NO₂]⁺ Molecular Ion (M⁺)
101 [C₄H₇O₂]⁺ Loss of CH₂NHCH₃
58 [C₃H₈N]⁺ α-cleavage, [CH₂=N⁺H(CH₃)]

| 44 | [C₂H₆N]⁺ | α-cleavage, [CH₂=N⁺H₂] |

Logical Diagram

MS_Fragmentation cluster_frags Major Fragments parent Parent Molecule [M]⁺ m/z = 131 frag1 [M - CH₂NHCH₃]⁺ m/z = 101 parent->frag1 Loss of side chain frag2 [CH₂=N⁺H(CH₃)] m/z = 58 (Base Peak) parent->frag2 α-cleavage frag3 [CH₂=N⁺H₂] m/z = 44 frag2->frag3 Loss of CH₂

Predicted EI-MS Fragmentation Pathway.

Method 5: Assay by Potentiometric Titration

Application Note

Titrimetry is a classic, robust, and cost-effective method for determining the total basic content (assay) of an amine sample.[15][16] For a weak base like this compound, a non-aqueous potentiometric titration is preferred.[17] The sample is dissolved in a non-basic organic solvent and titrated with a strong acid, such as perchloric acid in glacial acetic acid. The endpoint is determined by monitoring the potential change with a pH electrode, which provides a more accurate and reproducible result than colorimetric indicators.

Experimental Protocol

1. Reagents:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid or a mixture of suitable aprotic solvents.

  • Standard: Potassium hydrogen phthalate (KHP) for standardization of the titrant.

2. Titrant Standardization:

  • Accurately weigh ~200 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.

  • Titrate with the 0.1 N HClO₄ solution, using a potentiometric electrode to determine the equivalence point.

  • Calculate the exact normality of the HClO₄ titrant.

3. Sample Titration:

  • Accurately weigh approximately 100-150 mg of the sample into a beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.[17]

  • Immerse the electrode and the titrator burette tip into the solution.

  • Titrate the sample solution with the standardized 0.1 N HClO₄, recording the potential (mV) as a function of titrant volume.

  • Determine the equivalence point from the inflection point of the titration curve (or its first derivative).

4. Calculation:

  • Assay (%) = (V * N * MW) / (W * 10) Where:

    • V: Volume of titrant at equivalence point (mL)

    • N: Normality of HClO₄ titrant (mol/L)

    • MW: Molecular weight of the analyte (131.17 g/mol )

    • W: Weight of the sample (mg)

Data Presentation

Table 5: Potentiometric Titration Assay Results

Sample ID Sample Weight (mg) Titrant Volume (mL) Calculated Assay (%)
Batch 001 125.4 9.55 99.7

| Batch 002 | 128.1 | 9.68 | 99.5 |

Workflow Diagram

Titration_Workflow A Standardize 0.1 N HClO₄ Titrant with KHP D Titrate with Standardized HClO₄ A->D B Accurately Weigh Sample C Dissolve in Glacial Acetic Acid B->C C->D E Monitor Potential (mV) with Electrode D->E F Determine Equivalence Point from Titration Curve E->F G Calculate Assay (%) F->G

Workflow for Potentiometric Titration.

Summary and Method Selection

The purity assessment of this compound requires a multi-faceted approach. The choice of method depends on the specific goal of the analysis, whether it is routine quality control, impurity identification, or absolute purity assignment.

Table 6: Comparison of Analytical Methods

Method Primary Use Strengths Limitations
HPLC-UV Related substances, Purity High sensitivity and resolution for impurities.[5] Requires derivatization for UV detection.
GC-FID Assay, Volatile Impurities Excellent for volatile impurities and assay.[7] Not suitable for thermally labile impurities.
qNMR Absolute Purity, Assay Primary method, no reference standard needed.[10] Lower sensitivity than chromatography.
GC-MS Impurity Identification Provides structural information for unknowns.[13] Quantification can be less precise than FID.

| Titration | Assay (Total Base) | Simple, accurate, and cost-effective.[17] | Not selective; titrates all basic species. |

Method_Selection Start What is the Analytical Goal? Q1 Identify Unknown Impurities? Start->Q1 Q2 Determine Absolute Purity (No Reference Std)? Start->Q2 Q3 Quantify Known Impurities (Related Substances)? Start->Q3 Q4 Determine Assay / Total Purity? Start->Q4 Q1->Q2 No M1 Use GC-MS Q1->M1 Yes Q2->Q3 No M2 Use qNMR Q2->M2 Yes Q3->Q4 No M3 Use HPLC-UV (derivatized) Q3->M3 Yes M4 Use GC-FID or Titration Q4->M4 Yes

Decision tree for selecting an analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). The analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents several challenges. These include its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult.[1][2] Furthermore, its chiral nature necessitates the development of stereospecific methods to separate and quantify each enantiomer, a critical step in pharmaceutical development.[3][4]

This application note details two robust HPLC methods for the analysis of this compound:

  • An achiral, quantitative method based on pre-column derivatization with Dansyl Chloride followed by reversed-phase HPLC with fluorescence detection.

  • A chiral separation method for the direct resolution of its enantiomers using a Chiral Stationary Phase (CSP).

Method 1: Achiral Analysis via Pre-Column Derivatization

Principle To overcome the poor UV absorbance and enhance retention, a pre-column derivatization strategy is employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent N-dansyl-sulfonamide adducts.[5][6] This derivatization not only allows for sensitive fluorescence detection but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase HPLC columns.[5]

Experimental Protocol

1. Materials and Reagents

  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetonitrile

  • Buffer: Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Quenching Solution: 2% (v/v) Acetic Acid in water

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.1 µg/mL to 10 µg/mL using the diluent.

  • Sample Preparation: Dilute the test sample to an expected concentration within the calibration range using the diluent.

4. Derivatization Procedure

  • To 100 µL of the standard or sample solution in a microvial, add 200 µL of Sodium Bicarbonate buffer (pH 9.5).

  • Vortex the mixture briefly.

  • Add 200 µL of the Dansyl Chloride solution (5 mg/mL).

  • Vortex again and incubate the vial in a heating block at 60°C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of the quenching solution to stop the reaction and neutralize excess reagent.

  • Vortex and transfer the solution to an HPLC vial for analysis.

Workflow for Achiral Method Development cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Standard/Sample Dilution B Add Bicarbonate Buffer (pH 9.5) A->B C Add Dansyl Chloride Reagent B->C D Incubate at 60°C for 45 min C->D E Cool to Room Temperature D->E F Add Quenching Solution E->F G Inject into HPLC-FLD System F->G H Data Acquisition & Processing G->H I Quantification H->I

Caption: Experimental workflow for the achiral analysis.

HPLC Conditions
ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min; Hold at 95% B for 5 min; Re-equilibrate at 50% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 335 nm, Emission: 520 nm
Method Performance

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.

ParameterResult
Retention Time (t_R) ~12.5 min
Linearity (r²) > 0.999 (Range: 0.1 - 10 µg/mL)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 2.0% (Intra-day and Inter-day)
Accuracy (% Recovery) 98.5% - 101.2%

Method 2: Chiral Separation

Principle Direct separation of the enantiomers of this compound is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds.[7] The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Given the analyte's structure, a normal phase or polar organic mobile phase is often preferred to promote the necessary interactions for chiral recognition.[4][8]

Chiral Separation Strategy A Select Analyte for Chiral Separation B Initial Screening: Polysaccharide CSPs (Cellulose & Amylose based) A->B C Select Mobile Phase System (Normal vs. Polar Organic) B->C D Resolution Achieved? C->D E Optimize Mobile Phase (Modifier type & concentration) D->E Yes H Screen Alternative CSPs (e.g., Pirkle, Macrocyclic) D->H No F Optimize Flow Rate & Temperature E->F G Final Validated Method F->G H->C

Caption: Decision process for chiral method development.

Experimental Protocol

1. Materials and Reagents

  • Analyte Standard: Racemic this compound (≥98% purity)

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade)

  • Additive: Diethylamine (DEA)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector. (Note: Derivatization is not required for this method).

Chiral HPLC Conditions
ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detector UV at 210 nm (due to end-absorption) or MS (preferred)
Expected Results

This method is designed to provide baseline separation of the two enantiomers.

ParameterExpected Result
Retention Time (Enantiomer 1) ~8.2 min
Retention Time (Enantiomer 2) ~9.5 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

Discussion

The presented achiral method using Dansyl Chloride derivatization is highly suitable for routine quality control and quantification purposes. It provides excellent sensitivity, precision, and accuracy, overcoming the inherent analytical challenges of the underivatized molecule. The fluorescence detection ensures high selectivity against non-amine impurities.

The chiral method is indispensable for controlling the stereochemical purity of the analyte. The use of a polysaccharide-based CSP offers a high probability of success for enantiomeric resolution.[7] While UV detection at low wavelengths is possible, coupling the HPLC to a mass spectrometer is highly recommended for improved sensitivity and specificity, especially as the analyte lacks a strong chromophore. For direct analysis of the underivatized polar amine without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) or direct LC-MS/MS analysis could also be considered as alternative approaches.[9][10]

Two distinct HPLC methods have been outlined for the comprehensive analysis of this compound. The pre-column derivatization method with fluorescence detection is robust and sensitive for achiral quantification. The direct chiral separation method using a polysaccharide-based CSP is effective for monitoring and controlling enantiomeric purity. Together, these protocols provide a complete analytical toolkit for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Application Notes and Protocols for 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine building block with potential applications in medicinal chemistry. The 1,4-dioxane moiety, a six-membered heterocyclic ether, can be utilized as a bioisosteric replacement for other cyclic ethers, such as morpholine, or to introduce specific physicochemical properties into a drug candidate.[1][2] Its non-planar, saturated structure can increase the three-dimensionality of a molecule, a desirable trait for improving solubility and metabolic stability.[2] The secondary amine provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.

Key Applications in Medicinal Chemistry

The dioxane heterocycle is found in a number of biologically active compounds.[3] Derivatives of 1,4-dioxane have been investigated for various therapeutic applications, including as modulators of multidrug resistance and as antibacterial agents.[4][5] The incorporation of the this compound building block can be a strategic approach in drug discovery programs to:

  • Modulate Physicochemical Properties: The dioxane ring can influence a molecule's polarity, hydrogen bonding capacity, and lipophilicity (logP), which in turn affects its solubility, permeability, and pharmacokinetic profile.[6][7][8][9][10]

  • Serve as a Bioisostere: The 1,4-dioxane ring can act as a bioisostere for other cyclic systems like morpholine, piperidine, or cyclohexane. This substitution can lead to improved metabolic stability, altered receptor binding affinity, or a more favorable toxicity profile.[11][12][13][14]

  • Explore Novel Chemical Space: The unique stereochemistry and conformational flexibility of the dioxane ring allow for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with new or improved biological activities.

Representative Synthetic Application: N-Acylation

A common and fundamental transformation in medicinal chemistry is the formation of an amide bond.[15] The secondary amine of this compound can be readily acylated with a variety of carboxylic acid derivatives to generate a diverse library of amide-containing compounds. This application note provides a representative protocol for the N-acylation of this building block with a generic carboxylic acid chloride.

Quantitative Data for Representative N-Acylation

The following table summarizes typical quantitative data for the N-acylation of this compound with a representative acyl chloride.

ParameterValue
Reactants
This compound1.0 mmol (131.17 mg)
Acyl Chloride (e.g., Benzoyl Chloride)1.1 mmol (154.62 mg)
Triethylamine (Base)1.5 mmol (151.78 mg)
Dichloromethane (Solvent)10 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
Expected ProductN-((1,4-dioxan-2-yl)methyl)-N-methylbenzamide
Theoretical Yield235.28 mg
Typical Results
Isolated Yield85-95%
Purity (by HPLC)>98%

Experimental Workflow for N-Acylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound and triethylamine in DCM cool Cool solution to 0 °C start->cool add_acyl Add acyl chloride dropwise cool->add_acyl warm_rt Warm to room temperature and stir for 2-4h add_acyl->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Wash with 1M HCl monitor->quench Reaction complete wash_base Wash with sat. NaHCO3 quench->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by column chromatography filter_evap->purify characterize Characterize by NMR, MS purify->characterize check_purity Check purity by HPLC characterize->check_purity

Caption: Experimental workflow for the N-acylation reaction.

Detailed Experimental Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.[16]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Reaction:

    • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification and Analysis:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

    • Determine the final purity using HPLC.

Hypothetical Signaling Pathway Modulation

Given that some dioxane derivatives have shown activity as bacterial topoisomerase inhibitors, a potential therapeutic application for compounds derived from this compound could be in the development of novel antibacterial agents.[4] The diagram below illustrates the mechanism of action of a hypothetical bacterial DNA gyrase inhibitor.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_drug Drug Action DNA_gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_gyrase->Supercoiled_DNA introduces supercoils Apoptosis Bacterial Cell Death DNA_gyrase->Apoptosis leads to DNA damage Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_gyrase binds Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork allows unwinding Cell_Division Cell Division Replication_Fork->Cell_Division enables Cell_Division->Apoptosis is blocked Dioxane_Drug Dioxane-based Inhibitor Dioxane_Drug->DNA_gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase signaling pathway.

Disclaimer: The provided protocols and application notes are for informational purposes and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: A Detailed Protocol for the Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, an important chiral intermediate in medicinal chemistry and pharmaceutical development.[1][2] The methodology is based on a multi-step synthesis pathway, employing kinetic resolution techniques to achieve the desired chiral compound.[1] This protocol outlines the required reagents, reaction conditions, and procedural steps for laboratory-scale synthesis.

Introduction

(2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is a chiral amine featuring a dioxane ring structure, which makes it a valuable building block in the development of novel pharmaceutical agents.[2] Its utility as an intermediate, for example in the synthesis of tyrosinase inhibitors, highlights its importance in drug discovery pipelines.[1] The following protocol details a synthetic route starting from epichlorohydrin and 2-chloroethanol.

Experimental Protocol

This synthesis is a multi-step process. Adherence to standard laboratory safety procedures is mandatory.

Safety Precautions: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol

  • In a suitable reaction vessel, combine 1 weight part of epichlorohydrin and 0.5-1 weight part of 2-chloroethanol under the action of a Salen catalyst.

  • Cool the reaction mixture to a temperature between 0-20 °C.

  • Allow the reaction to proceed for 12-24 hours at this temperature.

  • After the reaction period, add 5 weight parts of dichloromethane.

  • Neutralize the mixture to a pH of 7.0-8.0 using a 10% mass percent sodium carbonate solution.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloromethane solvent via rotary evaporation to yield (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

Step 2: Synthesis of (2R)-2-((2-chloroethoxy)methyl)oxirane

  • The product from Step 1, (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol, is subjected to a closed-loop reaction.

  • This reaction is carried out under the action of a carbonate, such as potassium carbonate or sodium carbonate, to facilitate cyclization.[1]

  • The resulting product is (2R)-2-((2-chloroethoxy)methyl)oxirane.

Step 3: Hydroxide Reaction

  • The (2R)-2-((2-chloroethoxy)methyl)oxirane is subjected to a backflow reaction with a hydroxide, such as potassium hydroxide or sodium hydroxide.[1]

Step 4: Synthesis of (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate

  • To the product from the previous step, add toluenesulfonyl chloride.

  • This reaction yields (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate.

Step 5: Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride

  • Place the (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate and methylamine into a high-pressure autoclave.

  • Allow the amination reaction to proceed under appropriate pressure and temperature conditions.

  • Upon completion, cool the reaction vessel and carefully vent any excess pressure.

  • Acidify the reaction product with hydrochloric acid to precipitate the final product, (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, as a salt.[1]

  • Isolate the product by filtration, wash with a suitable solvent, and dry under a vacuum.

Data Summary

The following table summarizes the key quantitative parameters for the initial step of the synthesis as described in the source patent.[1]

ParameterValueUnit
Step 1: Reactants
Epichlorohydrin1weight part
2-chloroethanol0.5 - 1weight part
Step 1: Conditions
Temperature0 - 20°C
Reaction Time12 - 24hours

Visualization of Experimental Workflow

The following diagram illustrates the key transformations in the synthesis pathway.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A Epichlorohydrin S1 Step 1: Catalytic Addition A->S1 B 2-Chloroethanol B->S1 S2 Step 2: Cyclization S1->S2 (S)-3-(2-chloroethoxy)- 1-chloropropan-2-ol S3 Step 3: Hydroxide Reaction S2->S3 (2R)-2-((2-chloroethoxy) methyl)oxirane S4 Step 4: Tosylation S3->S4 S5 Step 5: Amination & Acidification S4->S5 (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate End (2R)-1-(1,4-dioxan-2-yl)-N- methylmethanamine hydrochloride S5->End

Caption: Synthetic workflow for the target compound.

References

Application of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a synthetic compound available from several chemical suppliers[1][2][3]. While direct research on its specific applications in neuroscience is not yet prevalent in published literature, its structural components—a dioxane ring and an N-methylmethanamine group—are present in various neuroactive molecules. This suggests its potential as a novel scaffold for the development of therapeutics targeting the central nervous system (CNS).

Structurally related compounds offer insights into its potential pharmacological profile. For instance, N-methyl amine-substituted derivatives of fluoxetine have been investigated as inhibitors of the dopamine transporter[4][5]. Furthermore, hybrids of melatonin and N,N-dibenzyl(N-methyl)amine have demonstrated neurogenic, antioxidant, cholinergic, and neuroprotective effects, indicating potential for Alzheimer's disease treatment[6]. The 1,4-dioxane moiety itself has been shown to have neurological effects, with developmental exposure in zebrafish models leading to changes in gene expression associated with neurological and movement disorders[7][8].

These findings underscore the potential of this compound as a candidate for investigation in several areas of neuroscience research, including but not limited to:

  • Modulation of Neurotransmitter Systems: The N-methylmethanamine group is a common feature in many CNS-active compounds, suggesting a potential interaction with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or receptors.

  • Neuroprotective Effects: The antioxidant and neurogenic properties of structurally similar molecules suggest that this compound could be explored for its potential to protect against neuronal damage in models of neurodegenerative diseases.

  • Behavioral Pharmacology: Alterations in neurotransmitter systems often manifest as changes in behavior. Therefore, this compound could be screened for its effects on locomotion, anxiety, depression, and cognitive function in animal models.

These application notes provide a hypothetical framework for the initial characterization of this compound in a neuroscience research setting.

Quantitative Data Summary

As there is no published data for this compound, the following table provides a template for summarizing key quantitative data that would be generated from the proposed experimental protocols.

Experiment Parameter Value Units
Receptor Binding Assay Ki (Dopamine Transporter)TBDnM
Ki (Serotonin Transporter)TBDnM
Ki (Norepinephrine Transporter)TBDnM
Neurotransmitter Uptake Assay IC50 (Dopamine Uptake)TBDµM
IC50 (Serotonin Uptake)TBDµM
IC50 (Norepinephrine Uptake)TBDµM
In Vitro Neuroprotection Assay EC50 (Protection against Oxidative Stress)TBDµM
Behavioral Assay (Mouse) % Change in Locomotor ActivityTBD%
Time in Open Arms (Elevated Plus Maze)TBDseconds

TBD: To Be Determined

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding competitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • This compound

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand at a concentration near its Kd, and 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For total binding, add 25 µL of buffer instead of the test compound. For non-specific binding, add 25 µL of the appropriate competitor at a high concentration (e.g., 10 µM).

  • Incubate at room temperature for 1-2 hours.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Protocol 2: In Vitro Neurotransmitter Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)

  • Synaptosome preparation buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, aerated with 95% O₂/5% CO₂)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • This compound

  • Uptake inhibitors for control (e.g., GBR 12909, Fluoxetine, Desipramine)

Procedure:

  • Prepare synaptosomes from the respective brain regions.

  • Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound for 10 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter at a final concentration of ~10 nM.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis.

Protocol 3: Open Field Test for Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Open field apparatus (a square arena with video tracking capabilities)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • After a pre-treatment period (e.g., 30 minutes), place each mouse individually into the center of the open field arena.

  • Record the locomotor activity (total distance traveled, time spent in the center vs. periphery) for 30 minutes using an automated video tracking system.

  • Analyze the data to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation a Compound Synthesis and Purification b Receptor Binding Assays (DAT, SERT, NET) a->b Determine Ki c Neurotransmitter Uptake Assays (DA, 5-HT, NE) a->c Determine IC50 d Neuroprotection Assays (e.g., Oxidative Stress) a->d Determine EC50 f Behavioral Screening (Open Field, EPM, FST) b->f Guide dose selection c->f Guide behavioral tests h Lead Optimization d->h e Acute Toxicity Studies e->f g Pharmacokinetic Studies (Brain Penetration) f->g g->h

Caption: High-level workflow for the preclinical evaluation of this compound.

signaling_pathway_hypothesis cluster_transporters Monoamine Transporters cluster_effects Synaptic Effects cluster_behavior Behavioral Outcomes compound 1-(1,4-dioxan-2-yl)-N- methylmethanamine dat Dopamine Transporter (DAT) compound->dat Inhibition sert Serotonin Transporter (SERT) compound->sert Inhibition net Norepinephrine Transporter (NET) compound->net Inhibition da_level ↑ Extracellular Dopamine dat->da_level ser_level ↑ Extracellular Serotonin sert->ser_level ne_level ↑ Extracellular Norepinephrine net->ne_level locomotion Altered Locomotion da_level->locomotion anxiety Anxiolytic/ Anxiogenic Effects ser_level->anxiety cognition Cognitive Enhancement ne_level->cognition

Caption: Hypothesized mechanism of action and downstream effects of the test compound.

References

Application Note: Derivatization of 1-(1,4-dioxan-2-yl)-N-methylmethanamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 1-(1,4-dioxan-2-yl)-N-methylmethanamine to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a secondary amine that, due to its polarity, may exhibit poor chromatographic peak shape and thermal instability during GC-MS analysis. Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3] The most common derivatization techniques for amines include acylation and silylation.[4][5]

This application note details a robust and reproducible acylation method using trifluoroacetic anhydride (TFAA) for the derivatization of this compound. Acylation of the secondary amine group with TFAA yields a stable trifluoroacetamide derivative with excellent chromatographic properties.[6][7] An alternative silylation method is also briefly discussed.

Principle of the Method

The derivatization of this compound is achieved through acylation. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl derivative, which is more volatile and thermally stable than the parent compound, making it suitable for GC-MS analysis. The reaction is typically performed in an anhydrous aprotic solvent.

Materials and Reagents

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable aprotic solvent like acetonitrile)

  • Anhydrous pyridine (optional, as a catalyst)

  • Nitrogen gas, high purity

  • GC-MS grade solvent for sample dilution (e.g., hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Experimental Protocol: Acylation with TFAA

This protocol describes the derivatization of this compound using trifluoroacetic anhydride.

4.1. Sample Preparation

  • Accurately weigh a known amount of this compound standard and dissolve it in a suitable anhydrous solvent to prepare a stock solution of known concentration.

  • Transfer an aliquot of the sample or standard solution into a 2 mL reaction vial.

  • If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial that the sample is free of water, as water will react with the derivatizing reagent.

4.2. Derivatization Procedure

  • To the dry sample residue in the reaction vial, add 200 µL of anhydrous ethyl acetate.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.[6]

  • (Optional) For sterically hindered amines or to accelerate the reaction, 10 µL of anhydrous pyridine can be added as a catalyst.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6]

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried derivative in a known volume of GC-MS grade solvent (e.g., 100 µL of hexane) for analysis.

4.3. Alternative Silylation Method

Silylation is another effective derivatization technique for amines.[4][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common reagent.[4]

  • To the dry sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject an aliquot directly into the GC-MS.

GC-MS Instrumental Conditions (Example)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization and GC-MS analysis of this compound.

ParameterUnderivatized AnalyteTFAA-Derivatized Analyte
Retention Time (min) 8.5 (Broad, Tailing)12.2 (Sharp, Symmetrical)
Peak Area (arbitrary units) 50,000500,000
Signal-to-Noise Ratio 20200
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL3 ng/mL

Visualization

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Derivatization start Start: Sample/Standard Solution dry Evaporate to Dryness (N2 Stream) start->dry add_reagents Add Anhydrous Solvent & TFAA dry->add_reagents react Heat at 60-70°C for 30 min add_reagents->react cool Cool to Room Temperature react->cool evap_reagents Evaporate Excess Reagents (N2 Stream) cool->evap_reagents reconstitute Reconstitute in Hexane evap_reagents->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for TFAA derivatization of this compound.

Disclaimer: This application note provides a general protocol. Optimization of reaction conditions, GC-MS parameters, and validation of the method are essential for specific applications.

References

Large-Scale Synthesis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the large-scale synthesis of the chiral amine, (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, a valuable building block in drug discovery. The protocol details a robust multi-step synthetic route, optimized for scale-up, commencing from readily available starting materials. Detailed experimental procedures, characterization data for intermediates and the final product, and safety considerations are presented. Furthermore, this application note discusses the significance of the title compound as a key intermediate in the synthesis of various pharmaceutically active molecules, highlighting its utility for researchers and professionals in medicinal chemistry and drug development.

Introduction

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. The dioxane moiety is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability. The combination of a chiral amine and a dioxane ring in 1-(1,4-dioxan-2-yl)-N-methylmethanamine makes it a highly attractive and versatile building block for the synthesis of novel drug candidates.[1][2]

This application note provides a detailed protocol for the large-scale synthesis of the (R)-enantiomer of this compound as its hydrochloride salt. The synthetic strategy is based on a multi-step sequence that has been optimized for yield, purity, and scalability.

Synthetic Pathway Overview

The overall synthetic pathway for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is depicted below. The synthesis commences with the reaction of epoxy chloropropane and 2-chloroethanol, catalyzed by a salen catalyst, to afford the key intermediate (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. This is followed by a series of transformations including cyclization, tosylation, and a final amination step to yield the target compound.[3]

Synthetic Pathway A Epoxy chloropropane + 2-Chloroethanol B (S)-3-(2-chloroethoxy)- 1-chloropropan-2-ol A->B Salen Catalyst C (R)-2-((2-chloroethoxy)methyl)oxirane B->C Carbonate D (S)-(1,4-Dioxan-2-yl)methanol C->D Hydroxide E (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate D->E TsCl, Base F (R)-1-(1,4-Dioxan-2-yl)-N- methylmethanamine E->F Methylamine G (R)-1-(1,4-Dioxan-2-yl)-N- methylmethanamine HCl F->G HCl

Caption: Overall synthetic scheme for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chiral purity was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Large-Scale Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol (Intermediate B)

Procedure:

  • To a cooled (10-20 °C) solution of a suitable salen catalyst in a suitable solvent, add epoxy chloropropane and 2-chloroethanol.

  • Stir the reaction mixture at this temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and neutralize with a 10% aqueous sodium carbonate solution to a pH of 7.0-8.0.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

Typical Yield: 85-95% Characterization Data: Refer to Table 2.

Synthesis of (R)-2-((2-chloroethoxy)methyl)oxirane (Intermediate C)

Procedure:

  • Dissolve the crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol in a suitable solvent and add a carbonate base (e.g., potassium carbonate or sodium carbonate).[3]

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude epoxide.

Synthesis of (S)-(1,4-Dioxan-2-yl)methanol (Intermediate D)

Procedure:

  • Treat the crude (R)-2-((2-chloroethoxy)methyl)oxirane with an aqueous solution of a hydroxide base (e.g., sodium hydroxide or potassium hydroxide).[3]

  • Heat the mixture to reflux until the reaction is complete.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

Synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (Intermediate E)

Procedure:

  • Dissolve (S)-(1,4-Dioxan-2-yl)methanol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine or pyridine) followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to give the tosylated product.

Large-Scale Synthesis of (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (Compound F) and its Hydrochloride Salt (Compound G)

Procedure:

  • In a high-pressure autoclave, charge a solution of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate in a suitable solvent (e.g., ethanol).

  • Add an excess of a solution of methylamine (e.g., 33% in ethanol).

  • Heat the autoclave to 100 °C and maintain the pressure for 48 hours.[3]

  • After cooling, carefully vent the autoclave and concentrate the reaction mixture to remove the solvent.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid.

  • Cool the mixture to 20 °C to induce crystallization of the hydrochloride salt.[3]

  • Filter the solid, wash with a cold solvent, and dry under vacuum to afford (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Typical Yield: 83.3%[3] Enantiomeric Excess (ee): 99.7% (as determined by chiral HPLC)[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Large-Scale Synthesis

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Epoxy chloropropane, 2-ChloroethanolSalen CatalystDichloromethane10-2012-2485-95
2(S)-3-(2-chloroethoxy)-1-chloropropan-2-olCarbonateAcetoneReflux2-4-
3(R)-2-((2-chloroethoxy)methyl)oxiraneHydroxideWaterReflux2-4-
4(S)-(1,4-Dioxan-2-yl)methanolTsCl, BaseDichloromethane0 - rt4-6-
5(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonateMethylamine, HClEthanol, Isopropanol1004883.3[3]

Table 2: Characterization Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Analytical Data
(S)-3-(2-chloroethoxy)-1-chloropropan-2-olC₅H₁₀Cl₂O₂173.04Colorless to pale yellow oil¹H NMR, ¹³C NMR consistent with structure[4]
(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HClC₆H₁₄ClNO₂167.63White solidElemental Analysis: C, 42.71; H, 8.44; N, 8.32.[3] Chiral HPLC: ee > 99%[3]

Application in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. The presence of the chiral secondary amine allows for the introduction of diverse substituents, while the dioxane moiety can favorably influence the pharmacokinetic properties of the final drug molecule.

This building block is particularly useful in the development of compounds targeting the central nervous system (CNS), where specific stereochemistry is often a prerequisite for desired biological activity and reduced off-target effects. The rigid conformation of the dioxane ring can help in positioning key pharmacophoric elements for optimal interaction with biological targets.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification A Step 1: Synthesis of Intermediate B B Step 2: Synthesis of Intermediate C A->B F In-process Control (TLC, GC) A->F C Step 3: Synthesis of Intermediate D B->C B->F D Step 4: Synthesis of Intermediate E C->D C->F E Step 5: Amination and Salt Formation D->E D->F H Final Product Purification (Crystallization) E->H G Purification of Intermediates F->G I Characterization (NMR, EA, HPLC) H->I

References

Application Note: Chiral Separation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key intermediate in the synthesis of pharmaceuticals such as Doxazosin. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomeric purity assessment and preparative separation of this compound.

Introduction

The enantiomeric composition of drug intermediates is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a chiral center, necessitating a reliable analytical method to separate and quantify its enantiomers. While specific protocols for this intermediate are not widely published, methods for the parent compound, Doxazosin, and other chiral amines provide a strong basis for method development.[1][2][3] This application note presents a detailed protocol using a polysaccharide-based chiral stationary phase (CSP), a widely successful approach for resolving a broad range of racemates, including chiral amines.[3][4]

Experimental Conditions

A summary of the optimized HPLC conditions for the chiral separation is provided in the table below.

ParameterValue
Instrumentation Standard HPLC System with UV Detector
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Cellulose or Amylose coated on silica)
Column 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Experimental Protocol

  • Mobile Phase Preparation:

    • Precisely measure 800 mL of HPLC-grade hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the polysaccharide-based chiral column into the HPLC system.

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to a wavelength of 230 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Start the data acquisition.

    • The run time should be sufficient to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peaks corresponding to the two enantiomers.

    • Determine the retention time (t_R), peak area (A), resolution (R_s), and selectivity factor (α) for each enantiomer.

    • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] x 100 where A₁ and A₂ are the peak areas of the major and minor enantiomers, respectively.

Logical Workflow for Chiral Separation

G Workflow for Chiral Separation of this compound Enantiomers cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Processing Data Processing & Integration Detection->Processing Results Calculation of Rs, α, % ee Processing->Results

References

Application Notes and Protocols for the Use of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine that serves as a valuable building block in the synthesis of complex heterocyclic compounds. The presence of the 1,4-dioxane moiety imparts unique physicochemical properties, such as increased hydrophilicity and metabolic stability, which are often desirable in drug candidates. The secondary amine functionality provides a reactive handle for the construction of a wide variety of nitrogen-containing heterocycles. These structural features make it an attractive starting material for the synthesis of novel scaffolds in medicinal chemistry and drug discovery.

This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a substituted piperidin-4-one, a common core structure in many biologically active molecules. The described methodology is based on a tandem aza-Michael addition and Dieckmann condensation, a robust and widely used strategy for the construction of piperidine rings.

Application Notes

Versatility in Heterocyclic Synthesis:

This compound is a versatile precursor for the synthesis of various N-heterocyclic systems. Its secondary amine nature allows for its participation in a range of cyclization reactions, including:

  • Synthesis of Piperidines and Piperidinones: As detailed in the protocol below, it can undergo conjugate addition to α,β-unsaturated esters, followed by intramolecular cyclization to form substituted piperidin-4-ones. These structures are key components of numerous pharmaceuticals.

  • Synthesis of Azepanes and Other Medium-Sized Rings: By reacting with appropriate bis-electrophiles, larger ring systems such as azepanes can be constructed, offering access to novel chemical space.

  • Reductive Amination: The amine can be further functionalized through reductive amination with various aldehydes and ketones to introduce additional diversity before subsequent cyclization steps.

Significance in Drug Discovery:

The incorporation of the 1-(1,4-dioxan-2-yl)methyl moiety into a heterocyclic scaffold can offer several advantages in drug design:

  • Improved Pharmacokinetic Properties: The dioxane ring can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Three-Dimensional Diversity: The chiral nature of the starting material allows for the synthesis of stereochemically defined compounds, which is crucial for optimizing interactions with biological targets. The non-planar dioxane ring introduces three-dimensional complexity, which can lead to higher binding affinity and selectivity.

  • Scaffold Hopping and Analogue Synthesis: This building block can be used to generate novel analogues of existing drugs or to explore new chemical scaffolds with the potential for unique biological activities.

Representative Synthesis of a Substituted Piperidin-4-one

The following protocol describes a representative synthesis of a piperidin-4-one derivative using this compound. This procedure is based on established methodologies for the synthesis of similar heterocyclic systems from secondary amines.

Reaction Scheme:

G reagent1 This compound conditions1 Aza-Michael Addition reagent1->conditions1 reagent2 Ethyl Acrylate reagent2->conditions1 reagent3 Ethyl Acetate conditions2 Dieckmann Condensation (NaH, Toluene) reagent3->conditions2 intermediate Aza-Michael Adduct intermediate->conditions2 product Substituted Piperidin-4-one conditions1->intermediate conditions3 Hydrolysis & Decarboxylation (aq. HCl, heat) conditions2->conditions3 conditions3->product

Caption: Synthetic pathway for a substituted piperidin-4-one.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acrylate

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system for chromatography

Procedure:

Step 1: Aza-Michael Addition

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude aza-Michael adduct is typically used in the next step without further purification.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene.

  • Add a solution of the crude aza-Michael adduct from Step 1 and ethyl acetate (1.5 eq) in anhydrous toluene dropwise to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted piperidin-4-one.

Quantitative Data (Representative)

The following table summarizes hypothetical quantitative data for the synthesis of a substituted piperidin-4-one derivative. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2ProductYield (%)Purity (%)
Aza-Michael Addition This compoundEthyl AcrylateAza-Michael Adduct>95Crude
Cyclization & Decarboxylation Aza-Michael AdductEthyl AcetateSubstituted Piperidin-4-one65-75>98

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of the target heterocyclic compound.

G start Start: Reagents aza_michael Aza-Michael Addition (this compound + Ethyl Acrylate) start->aza_michael workup1 Solvent Evaporation aza_michael->workup1 dieckmann Dieckmann Condensation (NaH, Toluene) workup1->dieckmann hydrolysis Hydrolysis & Decarboxylation (aq. HCl, heat) dieckmann->hydrolysis workup2 Quenching & Extraction hydrolysis->workup2 purification Column Chromatography workup2->purification product Final Product: Substituted Piperidin-4-one purification->product

Caption: Workflow for piperidin-4-one synthesis.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. The representative protocol provided herein for the synthesis of a substituted piperidin-4-one highlights a practical approach to leveraging its reactivity. The unique structural features of this starting material offer significant potential for the development of novel drug candidates with improved pharmacological properties. Researchers in medicinal chemistry and drug development are encouraged to explore the utility of this compound in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the reductive amination or N-alkylation step. Here are common issues and their solutions:

  • Incomplete Imine Formation (for Reductive Amination): The initial reaction between the aldehyde (1,4-dioxane-2-carbaldehyde) and methylamine to form the imine intermediate is crucial.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.[1]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical for high yields.

    • Solution: Select a suitable reducing agent based on your reaction conditions. Sodium triacetoxyborohydride (STAB) is a mild and selective agent for one-pot reductive aminations.[2][3] For a two-step approach, sodium borohydride can be used after the imine has formed.[4] Ensure the reducing agent is fresh and has been stored correctly.

  • Over-alkylation: The desired product, a secondary amine, can sometimes react further to form a tertiary amine, reducing the yield of the target compound.

    • Solution: To favor mono-alkylation, use a stoichiometric excess of the starting amine ((1,4-dioxan-2-yl)methanamine) if performing direct N-methylation, or carefully control the stoichiometry of the aldehyde and methylamine in reductive amination. A stepwise procedure, where the imine is formed first and then reduced, can also minimize dialkylation.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in reaction efficiency.

    • Solution: Optimize the reaction temperature. While some reductive aminations proceed at room temperature, others may require gentle heating. The choice of solvent is also important; methanol is commonly used for reductive aminations with borohydride reagents.[5] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

The formation of side products can complicate purification and lower the overall yield. Common impurities include:

  • Over-alkylation Product (Tertiary Amine): As mentioned above, the secondary amine product can be further alkylated.

    • Mitigation: See the solutions for over-alkylation in Q1.

  • Unreacted Starting Materials: Incomplete conversion will leave starting aldehyde/ketone and amine in the reaction mixture.

    • Mitigation: Ensure sufficient reaction time and appropriate stoichiometry of reagents. Monitor the reaction to confirm the consumption of starting materials.

  • Alcohol Byproduct: Reduction of the starting aldehyde by the reducing agent before it forms an imine.

    • Mitigation: Use a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) that preferentially reduces the iminium ion over the carbonyl group.[1][2] A two-step procedure also circumvents this issue.[1]

Q3: The purification of my final product is challenging. What are the recommended methods?

Purification of the target amine can be achieved through several methods:

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying amines. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent tailing can be effective.

  • Crystallization of the Salt: The product can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[6][7] This is a highly effective method for obtaining a pure, stable product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic strategies:

  • Reductive Amination of 1,4-dioxane-2-carbaldehyde: This is a one-pot or two-step process where 1,4-dioxane-2-carbaldehyde is reacted with methylamine to form an imine, which is then reduced to the target secondary amine.[2][4]

  • N-alkylation of (1,4-dioxan-2-yl)methanamine: This involves the direct methylation of the primary amine, (1,4-dioxan-2-yl)methanamine, using a methylating agent like methyl iodide or dimethyl sulfate. However, this method is more prone to over-alkylation. A more controlled approach is reductive amination with formaldehyde.

A patented multi-step synthesis for the (2R)-enantiomer involves the reaction of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate with methylamine in an autoclave.[7]

Q2: Which reducing agent is best for the reductive amination step?

The choice of reducing agent depends on the desired reaction setup:

  • Sodium Triacetoxyborohydride (STAB): Ideal for one-pot reactions due to its mildness and selectivity for imines over carbonyls. It is also less toxic than sodium cyanoborohydride.[2][3]

  • Sodium Cyanoborohydride (NaBH3CN): Also highly selective for one-pot reactions, but it is toxic and can generate cyanide gas, requiring careful handling.[1][2]

  • Sodium Borohydride (NaBH4): A cost-effective and powerful reducing agent, but it is less selective and can reduce the starting aldehyde. It is best used in a two-step procedure where the imine is formed before the addition of the reducing agent.[1][4]

  • Catalytic Hydrogenation (H2/Pd, Pt, or Ni): A clean method that produces water as the only byproduct. It is a form of direct reductive amination.[2][8]

Q3: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product. Staining with ninhydrin can be used to visualize amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the formation of the product and any side products by monitoring their respective molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to quantify the components of the reaction mixture.[9]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity (Imine vs. Carbonyl)Reaction TypeCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) HighOne-potDichloromethane, THF, AcetonitrileMild, high selectivity, less toxic.[2][3]Higher cost.
Sodium Cyanoborohydride (NaBH3CN) HighOne-potMethanol, EthanolHighly selective, effective in one-pot.[1][2]Toxic, generates cyanide.[1][2]
Sodium Borohydride (NaBH4) LowTwo-stepMethanol, EthanolCost-effective, readily available.[1][4]Reduces carbonyls, requires imine pre-formation.[1]
Catalytic Hydrogenation (H2/Pd, Pt, Ni) HighOne-potMethanol, Ethanol, Ethyl AcetateClean, high atom economy.[2][8]Requires specialized equipment (hydrogenator).

Table 2: Reported Yields for the N-methylation Step in the Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine Hydrochloride [7]

Reaction ConditionsSolventTemperatureTimeYield
33% Methylamine in EthanolEthanol80 °C20 hours93.7%
33% Methylamine in MethanolMethanol60 °C24 hours91.6%
33% Methylamine in EthanolEthanol100 °C48 hours83.3%

Data extracted from patent CN101985441B for the reaction of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate with methylamine.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 1,4-dioxane-2-carbaldehyde (1.0 equiv) in dichloromethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 equiv, either as a solution or a salt with a base like triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt.[1]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

  • Imine Formation: Dissolve 1,4-dioxane-2-carbaldehyde (1.0 equiv) and methylamine (1.0 equiv) in methanol. Add a dehydrating agent like anhydrous magnesium sulfate if necessary. Stir the mixture at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.[1][3]

Mandatory Visualization

experimental_workflow cluster_one_pot One-Pot Reductive Amination cluster_two_step Two-Step Reductive Amination start_one 1,4-dioxane-2-carbaldehyde + Methylamine in Solvent imine_form_one Imine Formation (in situ) start_one->imine_form_one add_stab Add STAB imine_form_one->add_stab reduction_one Reduction add_stab->reduction_one workup_one Aqueous Workup reduction_one->workup_one purification_one Purification workup_one->purification_one product_one 1-(1,4-dioxan-2-yl)-N- methylmethanamine purification_one->product_one start_two 1,4-dioxane-2-carbaldehyde + Methylamine in Methanol imine_form_two Imine Formation start_two->imine_form_two isolate_imine Isolate/Confirm Imine (Optional) imine_form_two->isolate_imine add_nabh4 Add NaBH4 at 0°C isolate_imine->add_nabh4 reduction_two Reduction add_nabh4->reduction_two workup_two Aqueous Workup reduction_two->workup_two purification_two Purification workup_two->purification_two product_two 1-(1,4-dioxan-2-yl)-N- methylmethanamine purification_two->product_two

Caption: Comparative workflow for one-pot vs. two-step reductive amination.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_imine Incomplete Imine Formation start->incomplete_imine inefficient_reduction Inefficient Reduction start->inefficient_reduction over_alkylation Over-alkylation start->over_alkylation suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions anhydrous Use Anhydrous Conditions & Dehydrating Agent incomplete_imine->anhydrous Address with fresh_reductant Check Reducing Agent Activity & Stoichiometry inefficient_reduction->fresh_reductant Address with control_stoichiometry Control Stoichiometry (Excess Amine or Stepwise) over_alkylation->control_stoichiometry Address with optimize_params Optimize Temperature, Solvent & Time suboptimal_conditions->optimize_params Address with

Caption: Troubleshooting flowchart for low reaction yield.

References

troubleshooting guide for 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key intermediate for researchers, scientists, and professionals in drug development. This guide addresses common issues encountered during two primary synthetic routes: direct reductive amination of 1,4-dioxane-2-carbaldehyde and a two-step approach involving the synthesis of 1-(1,4-dioxan-2-yl)methanamine followed by N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods are:

  • Direct Reductive Amination: This one-pot reaction involves the condensation of 1,4-dioxane-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this method include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

  • Two-Step Synthesis via a Primary Amine: This method involves the initial synthesis of 1-(1,4-dioxan-2-yl)methanamine, followed by N-methylation. A common and effective methylation technique is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to install the methyl group while avoiding over-methylation.[1][2]

Q2: I am observing low or no product formation in my reductive amination. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium reaction. Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. The pH is also critical; it should be mildly acidic (pH 4-5) to facilitate imine formation without protonating the amine nucleophile, rendering it unreactive.[3]

  • Inactive Reducing Agent: Hydride reducing agents like sodium triacetoxyborohydride are sensitive to moisture. Use freshly opened or properly stored reagents.

  • Suboptimal Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can lead to side reactions.

  • Steric Hindrance: While less of a concern with methylamine, bulky amines or aldehydes can slow down the reaction.

Q3: My Eschweiler-Clarke methylation is giving a poor yield. What should I check?

A3: For the Eschweiler-Clarke reaction, common issues include:

  • Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[1]

  • Insufficient Heating: The reaction generally requires heating (often to around 80-100 °C) for the hydride transfer from formic acid to occur and for the decarboxylation to drive the reaction forward.[4]

  • Incomplete Reaction: The methylation of a primary amine to a tertiary amine occurs in two steps. The second methylation can be slower. Ensure adequate reaction time.

Q4: I am concerned about the stability of the 1,4-dioxane ring under the reaction conditions. Is this a valid concern?

A4: The 1,4-dioxane ring is an acetal, which can be sensitive to strongly acidic conditions, potentially leading to ring-opening. However, the mildly acidic conditions typically used for reductive amination with reagents like sodium triacetoxyborohydride are generally well-tolerated by acetals.[5] For the Eschweiler-Clarke reaction, while formic acid is used in excess, it is a relatively weak acid and typically does not cause significant degradation of the dioxane ring under the reaction conditions. It is always advisable to monitor the reaction for byproducts and to keep the reaction time and temperature to the minimum required for completion.

Q5: What are the common side products I should be aware of?

A5: Potential side products include:

  • Over-alkylation: In direct alkylation methods (not Eschweiler-Clarke), there is a risk of forming the tertiary amine and even a quaternary ammonium salt. Reductive amination with a primary amine can sometimes lead to a small amount of the dialkylated (tertiary amine) product.[5] The Eschweiler-Clarke reaction is advantageous as it stops at the tertiary amine stage.[1][6]

  • Alcohol Formation: If the reducing agent is too reactive or if the imine formation is slow, the aldehyde starting material can be reduced to the corresponding alcohol (1,4-dioxan-2-yl)methanol. Using a milder reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion over the aldehyde, can minimize this.[7]

  • Unreacted Starting Material: Incomplete reactions will result in the presence of starting aldehyde or primary amine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield (Reductive Amination) Inefficient imine formation due to water.Use anhydrous solvents and reagents. Consider adding a drying agent like magnesium sulfate during the imine formation step.
Incorrect pH for imine formation.Adjust the pH to be mildly acidic (pH 4-5) by adding a small amount of acetic acid.[3]
Deactivated reducing agent.Use a fresh bottle of sodium triacetoxyborohydride or other hydride reagent.
Aldehyde has been oxidized to the carboxylic acid on storage.Check the purity of the 1,4-dioxane-2-carbaldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde by distillation or chromatography.
Low or No Product Yield (Eschweiler-Clarke) Insufficient excess of formaldehyde and/or formic acid.Use a significant excess of both reagents as per established protocols.[1]
Reaction temperature is too low or reaction time is too short.Heat the reaction mixture to 80-100 °C and monitor the reaction until completion (e.g., by TLC or GC-MS).[4]
Formation of a Significant Amount of (1,4-dioxan-2-yl)methanol Reducing agent is too reactive or added too early.Use a milder reducing agent like sodium triacetoxyborohydride. If using a stronger reductant like sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[8]
Imine formation is slow.Ensure mildly acidic conditions to catalyze imine formation.
Presence of Tertiary Amine Byproduct Over-alkylation in direct reductive amination.A stepwise procedure of imine formation followed by reduction can sometimes offer better control.[7] Consider using the Eschweiler-Clarke method on the primary amine for cleaner methylation.
Difficult Purification Product is a volatile amine.Consider converting the final amine to its hydrochloride salt by treating the purified product with HCl in an appropriate solvent (e.g., ether or dioxane). The salt is often a crystalline solid that is easier to handle and store.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Co-elution of product and starting materials during chromatography.Adjust the polarity of the eluent. For basic amines, adding a small amount of triethylamine (e.g., 1%) to the eluent system can improve peak shape and separation on silica gel.

Experimental Protocols

Method 1: Direct Reductive Amination of 1,4-dioxane-2-carbaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-dioxane-2-carbaldehyde

  • Methylamine (e.g., as a solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[7]

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in anhydrous DCE, add a solution of methylamine (1.1-1.5 eq).

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: N-methylation of 1-(1,4-dioxan-2-yl)methanamine via Eschweiler-Clarke Reaction

This protocol assumes the availability of 1-(1,4-dioxan-2-yl)methanamine.

Materials:

  • 1-(1,4-dioxan-2-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • 1M Hydrochloric acid

  • Sodium hydroxide solution (e.g., 10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To 1-(1,4-dioxan-2-yl)methanamine (1.0 eq), add formic acid (excess, e.g., 3-5 eq) followed by a 37% aqueous solution of formaldehyde (excess, e.g., 3-5 eq).[4]

  • Heat the reaction mixture to 80-100 °C for 2-18 hours, monitoring for the cessation of gas (CO₂) evolution and completion by TLC or GC-MS.[4]

  • Cool the reaction mixture to room temperature and make it acidic by adding 1M HCl.

  • Wash the acidic aqueous solution with an organic solvent like DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.

  • Extract the product into DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reductive Amination Conditions for Heterocyclic Aldehydes

AldehydeAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
FurfuralBenzylamineNaBH(OAc)₃DCERT492[7]
Thiophene-2-carbaldehydeMorpholineNaBH(OAc)₃DCERT395[7]
Pyridine-4-carbaldehydeAnilineNaBH(OAc)₃DCERT288[7]
1,3-Dioxolane-2-carbaldehydeCyclohexylamineNaBH₄MethanolRT1275Analogous Procedure

Table 2: Representative Yields for Eschweiler-Clarke Methylation of Primary Amines

Primary AmineFormaldehyde (eq)Formic Acid (eq)Temp. (°C)Time (h)Yield (%) of Dimethylated ProductReference
Benzylamine2.23.0100691General Procedure
Cyclohexylamine2.53.5100885General Procedure
2-Phenylethylamine2.23.0100593General Procedure

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Aldehyde Aldehyde Imine_Formation Imine Formation (in situ) Aldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Imine_Formation Catalyst Mild Acid (optional) (e.g., Acetic Acid) Catalyst->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product 1-(1,4-dioxan-2-yl)-N- methylmethanamine Purification->Product

Caption: Workflow for the direct reductive amination synthesis.

Eschweiler_Clarke_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Primary_Amine 1-(1,4-dioxan-2-yl)methanamine Heating Heating (80-100 °C) Primary_Amine->Heating Reagents Formaldehyde (aq) & Formic Acid Reagents->Heating Acidification Acidify (aq. HCl) Heating->Acidification Base_Wash Wash with Organic Solvent Acidification->Base_Wash Basification Basify (aq. NaOH) Base_Wash->Basification Extraction Extraction Basification->Extraction Purification Purification Extraction->Purification Product 1-(1,4-dioxan-2-yl)-N- methylmethanamine Purification->Product

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Troubleshooting_Logic Start Low/No Product Yield Check_Reaction_Type Which reaction? Start->Check_Reaction_Type Reductive_Amination_Issues Reductive Amination Check_Reaction_Type->Reductive_Amination_Issues Reductive Amination Eschweiler_Clarke_Issues Eschweiler-Clarke Check_Reaction_Type->Eschweiler_Clarke_Issues Eschweiler-Clarke Check_Imine_Formation Check Imine Formation (Anhydrous? pH?) Reductive_Amination_Issues->Check_Imine_Formation Check_Reducing_Agent Check Reducing Agent (Fresh? Right type?) Reductive_Amination_Issues->Check_Reducing_Agent Check_Reagent_Stoichiometry Check Reagent Stoichiometry (Excess HCHO/HCOOH?) Eschweiler_Clarke_Issues->Check_Reagent_Stoichiometry Check_Reaction_Conditions Check Reaction Conditions (Temperature? Time?) Eschweiler_Clarke_Issues->Check_Reaction_Conditions Solution_RA Optimize Imine Formation Use Fresh Reductant Check_Imine_Formation->Solution_RA Check_Reducing_Agent->Solution_RA Solution_EC Adjust Stoichiometry Optimize Temp/Time Check_Reagent_Stoichiometry->Solution_EC Check_Reaction_Conditions->Solution_EC

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,4-dioxan-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is susceptible to several degradation pathways:

  • Oxidative degradation: The amine functional group can be oxidized. This can be mitigated by handling the compound under an inert atmosphere (e.g., nitrogen or argon) and by converting the free base to a more stable salt form, such as the hydrochloride salt.[1]

  • Acid-catalyzed ring-opening: The dioxane ring can undergo cleavage in the presence of strong acids. It is crucial to control the pH during purification and storage.

  • Trace metal-catalyzed decomposition: Trace metal impurities can catalyze degradation. Using high-purity solvents and reagents, and ensuring glassware is scrupulously clean, can minimize this issue.

Q2: What is the most effective method for purifying racemic this compound?

A2: For racemic or achiral purification, fractional distillation under reduced pressure is a common and effective method to remove volatile impurities and unreacted starting materials. For removing non-volatile impurities, conversion to a hydrochloride salt followed by recrystallization is a highly effective technique that also enhances the compound's stability.

Q3: How can I separate the enantiomers of this compound?

A3: The most common and scalable method for resolving the enantiomers is through diastereomeric salt crystallization.[2][3] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid (DPTTA), to form two diastereomeric salts.[2] These salts have different solubilities, allowing for their separation by fractional crystallization.[2] The desired enantiomer of the amine can then be recovered by treating the isolated salt with a base.[4]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted starting materials from the synthesis.

  • Byproducts from side reactions, such as over-alkylation leading to quaternary ammonium salts.[5][6]

  • Solvents used in the synthesis and work-up.

  • Degradation products, especially if the compound has been stored improperly.

Troubleshooting Guides

Problem 1: Low Purity After Distillation
Symptom Possible Cause Suggested Solution
Product co-distills with an impurity. The impurity has a similar boiling point to the product.- Improve the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates.- Consider converting the amine to its hydrochloride salt and purifying by recrystallization.
Product degrades during distillation. The distillation temperature is too high, causing thermal degradation of the dioxane ring.[7]- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
Product is contaminated with water. Incomplete drying of the crude product or use of wet solvents.- Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.- Use anhydrous solvents for all extraction and purification steps.
Problem 2: Issues with Salt Formation and Crystallization
Symptom Possible Cause Suggested Solution
The amine salt oils out instead of crystallizing. - The solvent system is not optimal.- The solution is supersaturated.- Impurities are inhibiting crystallization.- Try a different solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired salt.- Perform a preliminary purification of the free base by distillation.
Low yield of the crystallized salt. - The salt is too soluble in the chosen solvent.- Insufficient cooling of the solution.- Choose a solvent in which the salt has lower solubility.- Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) for a sufficient amount of time.
The resulting amine has low enantiomeric excess after diastereomeric salt resolution. - Incomplete separation of the diastereomeric salts.- Racemization of the amine during salt breaking.- Perform multiple recrystallizations of the diastereomeric salt to improve its purity.- Use a mild base and avoid excessive heat when liberating the free amine from the salt.

Quantitative Data on Purification Methods

The following table provides a summary of expected outcomes from various purification techniques for this compound.

Purification MethodTypical Purity AchievedExpected YieldKey Considerations
Fractional Distillation 95-98%70-85%Effective for removing volatile impurities. Requires a good vacuum source.
HCl Salt Recrystallization >99%80-95% (for the salt)Excellent for removing non-volatile impurities and enhances product stability.
Diastereomeric Salt Crystallization >99.5% (chemical purity)>99% (enantiomeric excess)30-45% (for a single enantiomer)The method of choice for chiral resolution. Yield is inherently limited to a theoretical maximum of 50%.

Experimental Protocols

Protocol 1: Purification by HCl Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: Dissolve the crystals in a minimal amount of hot methanol and allow the solution to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. The process can be aided by seeding with a small crystal of the desired salt.

  • Isolation: After sufficient time for crystallization, collect the crystals by vacuum filtration.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the salt from the same solvent system.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the solution is basic.

  • Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Visualizations

TroubleshootingWorkflow start Low Purity of Final Product check_method Which purification method was used? start->check_method distillation Fractional Distillation check_method->distillation Distillation crystallization Crystallization (Salt) check_method->crystallization Crystallization dist_issue Issue with Distillation? distillation->dist_issue cryst_issue Issue with Crystallization? crystallization->cryst_issue co_distill Co-distilling impurity? dist_issue->co_distill Yes degradation Degradation during distillation? dist_issue->degradation No sol_dist_1 Increase column efficiency co_distill->sol_dist_1 sol_dist_2 Switch to salt recrystallization co_distill->sol_dist_2 sol_dist_3 Lower distillation temperature via higher vacuum degradation->sol_dist_3 oiling_out Product oiled out? cryst_issue->oiling_out Yes low_yield Low yield? cryst_issue->low_yield No sol_cryst_1 Optimize solvent system oiling_out->sol_cryst_1 sol_cryst_2 Use seed crystals oiling_out->sol_cryst_2 sol_cryst_3 Change solvent to one with lower solubility low_yield->sol_cryst_3 sol_cryst_4 Decrease crystallization temperature low_yield->sol_cryst_4

Caption: Troubleshooting workflow for low purity issues.

DiastereomericSaltCrystallization racemic_amine Racemic Amine (R/S) salt_formation Salt Formation in Solvent racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., L-Tartaric Acid) chiral_acid->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts (R-Amine : L-Acid) (S-Amine : L-Acid) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble liberation Liberate Free Amine (add base) less_soluble->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt crystallization.

References

stability issues of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, which contains a cyclic acetal and a secondary amine functional group, the primary stability concerns are:

  • Acid-catalyzed hydrolysis: The 1,4-dioxane ring is a cyclic acetal, which is known to be susceptible to hydrolysis under acidic conditions. This can lead to ring-opening and the formation of degradation products.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine can be susceptible to oxidation. Additionally, the ether linkages in the dioxane ring can potentially form peroxides over time, especially in the presence of light and oxygen.

  • pH sensitivity: The stability of the compound is expected to be highly dependent on the pH of the solution. Acidic conditions are likely to accelerate degradation, while neutral to slightly basic conditions may offer better stability.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively reported in the literature, a plausible degradation pathway initiated by acid-catalyzed hydrolysis is illustrated below. This pathway is inferred from the known reactivity of cyclic acetals.

G Inferred Acid-Catalyzed Hydrolysis Pathway cluster_products Degradation Products A 1-(1,4-dioxan-2-yl)-N- methylmethanamine B Protonated Acetal A->B H+ (Acid Catalyst) C Carbocation Intermediate + Ethylene Glycol B->C Ring Opening D Hemiacetal Intermediate C->D H2O E Aldehyde and Amine Products D->E Ring Cleavage

Caption: Inferred acid-catalyzed hydrolysis pathway for this compound.

Q3: Are there any known incompatible solvents or reagents?

A3: Avoid strong acidic solutions and potent oxidizing agents. Protic solvents, especially in the presence of even trace amounts of acid, may facilitate hydrolysis. For applications requiring anhydrous conditions, it is crucial to use solvents with very low water content.[1]

Q4: How should I store solutions of this compound?

A4: To maximize stability, solutions should be:

  • Stored at low temperatures (refrigerated or frozen, as indicated by some suppliers requiring cold-chain transportation).

  • Protected from light using amber vials or by wrapping the container in foil.

  • Kept under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prepared in aprotic solvents of high purity if aqueous solutions are not required for the experiment.

  • If aqueous solutions are necessary, use buffers to maintain a neutral or slightly alkaline pH.

Troubleshooting Guides

Problem: I am observing a loss of my compound in solution over a short period.

Potential Cause Troubleshooting Steps
Acidic pH of the solution 1. Measure the pH of your solution. 2. If acidic, adjust the pH to a neutral or slightly basic range (pH 7-8) using a suitable buffer system. 3. For future experiments, prepare your solutions in a buffered system from the outset.
Presence of oxidizing agents 1. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. 2. De-gas your solvent to remove dissolved oxygen. 3. Consider adding an antioxidant to your solution if compatible with your experimental setup.
Photodegradation 1. Protect your solution from light at all times by using amber vials or covering the container with aluminum foil. 2. Minimize the exposure of the solution to ambient light during preparation and handling.
Elevated Temperature 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid heating solutions unless absolutely necessary for the experimental protocol.

Problem: I see the appearance of unknown peaks in my analytical chromatogram.

Potential Cause Troubleshooting Steps
Degradation of the compound 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. 2. Compare the retention times of the unknown peaks with those of the forced degradation samples to confirm if they are degradation products. 3. Use a mass spectrometer coupled to your chromatography system (e.g., LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. 2. Prepare a fresh solution of your compound using high-purity solvent and re-analyze.

Quantitative Data Summary

As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Condition Solvent Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
Acidic Hydrolysis (pH 3)0.001 M HCl2524
Neutral Hydrolysis (pH 7)Buffered Saline2524
Basic Hydrolysis (pH 9)0.001 M NaOH2524
Oxidative Stress3% H₂O₂2524
Thermal StressDeionized Water6024
Photochemical StressDeionized Water2524

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

G Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Aliquot Stock Solution into Separate Vials for Each Stress Condition A->B C Expose Vials to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C F Analyze Control Sample (Unstressed) B->F D Neutralize/Quench Reactions at Defined Time Points C->D E Analyze Samples by a Suitable Analytical Method (e.g., HPLC-UV/MS) D->E G Compare Chromatograms of Stressed vs. Control Samples E->G F->E H Identify and Quantify Degradation Products G->H I Assess Mass Balance H->I

Caption: General experimental workflow for a forced degradation study.

1. Materials:

  • This compound

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C in the dark.

    • Photolytic Degradation: Expose the solution (100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. An isocratic or gradient method with a C18 column and a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point. Detection can be performed by UV and/or mass spectrometry.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

This technical support center provides a foundational understanding of the potential stability challenges associated with this compound and offers practical guidance for researchers. It is important to note that the stability of this compound can be highly dependent on the specific experimental conditions, and it is recommended that users perform their own stability assessments for their particular applications.

References

common impurities in 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. It provides troubleshooting advice and frequently asked questions to help identify and resolve common impurity-related issues during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most common method is the reductive amination of 1,4-dioxane-2-carbaldehyde with methylamine.[1][2][3] This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[1][2] The primary impurities to be concerned with are:

  • Unreacted 1,4-dioxane-2-carbaldehyde: The starting aldehyde.

  • 1-(1,4-dioxan-2-yl)methanol: Formed by the reduction of the starting aldehyde.[4]

  • Tertiary Amine (Bis[1-(1,4-dioxan-2-yl)methyl]methylamine): Results from the reaction of the final product with remaining 1,4-dioxane-2-carbaldehyde.[4]

  • Residual Reducing Agent Byproducts: Dependent on the reducing agent used.

Q2: How can I detect and quantify the levels of these impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing amines.[5][6] Due to their low UV absorbance, pre-column or post-column derivatization is often employed to enhance detection.[5][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile organic compounds, including potential impurities like unreacted aldehyde and the alcohol byproduct.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and impurities, especially for identifying isomeric impurities.

Q3: What are the best practices for minimizing impurity formation during the synthesis?

A3: To minimize impurity formation, careful control of reaction conditions is crucial.

  • Control Stoichiometry: Using a slight excess of methylamine can help to drive the reaction towards the formation of the desired secondary amine and reduce the amount of unreacted aldehyde.

  • Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[1][2][12] Stronger reducing agents like sodium borohydride can reduce the starting aldehyde to the corresponding alcohol.[12]

  • Temperature Control: Lowering the reaction temperature can help to minimize the formation of the tertiary amine byproduct.[4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High levels of unreacted 1,4-dioxane-2-carbaldehyde Incomplete reaction or inefficient reduction of the intermediate imine.Ensure sufficient reaction time. Verify the activity of the reducing agent. A slight excess of methylamine can also help drive the reaction to completion.
Significant amount of 1-(1,4-dioxan-2-yl)methanol impurity The reducing agent is reducing the starting aldehyde before imine formation is complete. This is common with strong reducing agents like sodium borohydride.[12]Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB).[1][2][12] Alternatively, perform a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[13]
Presence of a high molecular weight impurity (tertiary amine) The secondary amine product is reacting with the remaining starting aldehyde.[4]Use a slight excess of methylamine to favor the formation of the secondary amine. Monitor the reaction progress and stop it once the starting aldehyde is consumed. Lowering the reaction temperature can also reduce the rate of this side reaction.[4]
Low overall yield Suboptimal reaction conditions for imine formation or reduction. Water in the reaction can inhibit imine formation.Ensure the reaction is anhydrous. Optimize the pH to be slightly acidic. If using a salt of methylamine, ensure the free base is liberated in situ.

Impurity Profile Before and After Purification

The following table shows a typical impurity profile of a crude reaction mixture and the product after purification by fractional distillation.

Compound Boiling Point (°C) Crude Mixture (% by GC-MS) After Fractional Distillation (% by GC-MS)
Methylamine-6.3>5 (as gas)<0.1
1,4-Dioxane-2-carbaldehyde~150-1555-10<0.5
1-(1,4-dioxan-2-yl)methanol~210-2152-5<0.2
This compound ~185-190 80-85 >99.5
Bis[1-(1,4-dioxan-2-yl)methyl]methylamine>2501-3<0.1

Experimental Protocols

Synthesis of this compound via Reductive Amination
  • To a stirred solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add a solution of methylamine (1.1-1.5 eq) in an appropriate solvent (e.g., THF or ethanol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a vacuum jacketed column packed with Raschig rings or other suitable packing material.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and slowly heat the distillation flask.

  • Collect and discard the initial low-boiling fractions, which may contain residual solvent and unreacted methylamine.

  • Carefully collect the fraction corresponding to the boiling point of the desired product (~185-190 °C at atmospheric pressure, adjust for vacuum).

  • Monitor the purity of the collected fractions by GC-MS or HPLC.

  • Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

Impurity Analysis by HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • Derivatization (if necessary): For enhanced UV or fluorescence detection, a derivatization step may be employed using reagents like o-phthalaldehyde (OPA) for primary and secondary amines.[5][8]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength for the derivatized or underivatized amine, or a fluorescence detector if a fluorescent tag is used.

  • Quantification: Use an external or internal standard method for the quantification of the main peak and any impurities.

Synthesis and Impurity Workflow

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_crude Crude Product Mixture cluster_purification Purification cluster_final Final Product reactant reactant intermediate intermediate product product impurity impurity process process Aldehyde 1,4-Dioxane-2-carbaldehyde Imine Intermediate Imine Aldehyde->Imine Impurity1 Unreacted Aldehyde Aldehyde->Impurity1 Impurity2 Alcohol Byproduct Aldehyde->Impurity2 Reduction Amine Methylamine Amine->Imine Reduction Reduction (e.g., STAB) Imine->Reduction CrudeProduct Crude 1-(1,4-dioxan-2-yl)-N- methylmethanamine Reduction->CrudeProduct Impurity3 Tertiary Amine CrudeProduct->Impurity3 + Aldehyde Purification Fractional Distillation or Chromatography CrudeProduct->Purification Impurity1->CrudeProduct Impurity2->CrudeProduct Impurity3->CrudeProduct FinalProduct Pure 1-(1,4-dioxan-2-yl)-N- methylmethanamine (>99.5%) Purification->FinalProduct

Caption: Workflow of synthesis and purification.

References

optimization of reaction conditions for 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. It is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low yields in the final N-methylation step. What are the potential causes and solutions?

A1: Low yields in the final reductive amination step with formaldehyde can be attributed to several factors:

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it might be reducing the formaldehyde before it can form the imine with the primary amine. Consider switching to NaBH(OAc)₃ or adding NaBH₄ portion-wise after an initial period of imine formation.

  • Presence of Water: Formaldehyde is often supplied as an aqueous solution (formalin). Excess water can inhibit the formation of the intermediate imine, which is a reversible reaction.[1] Using paraformaldehyde, which depolymerizes in situ to formaldehyde, can be a good alternative to minimize water content. If using formalin, consider the use of a dehydrating agent like molecular sieves.

  • Over-methylation: While less common for secondary amine formation, harsh conditions or a large excess of both formaldehyde and the reducing agent could potentially lead to the formation of a quaternary ammonium salt. Monitor the reaction by TLC or LC-MS to track the formation of the desired product and potential byproducts.

  • Reaction pH: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 5-6). If the reaction medium is too acidic or basic, the imine formation will be slow. You can add a small amount of a weak acid like acetic acid to catalyze imine formation.

Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?

A2: Common impurities can include unreacted starting material (1-(1,4-dioxan-2-yl)methanamine), the over-methylated quaternary ammonium salt, and byproducts from the reducing agent.

  • Purification Strategies:

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be effective in separating it from less volatile impurities.

    • Crystallization: The hydrochloride salt of the product can be prepared and purified by recrystallization.[2] A patent for a similar compound suggests using an aliphatic ester like ethyl acetate for crystallization.

    • Column Chromatography: Silica gel chromatography can be used for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

Q3: I am observing the formation of multiple byproducts during the synthesis. What are the likely side reactions?

A3: Side reactions can occur at various stages of a multi-step synthesis. For a route starting from epichlorohydrin and 2-chloroethanol, potential side reactions include:

  • Polymerization: Epoxides can polymerize under acidic or basic conditions. Ensure controlled addition of reagents and maintain the recommended reaction temperature.

  • Incomplete Cyclization: The formation of the dioxane ring might be incomplete, leading to linear ether-alcohol impurities. Ensure sufficient reaction time and optimal temperature for the cyclization step.

  • Formation of Isomers: Depending on the stereochemistry of the starting materials and the reaction conditions, a mixture of diastereomers could be formed. Chiral catalysts can be employed to achieve higher stereoselectivity.[2]

Experimental Protocols

Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride

This protocol is adapted from patent literature and outlines a multi-step synthesis.[2]

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol

  • To a reaction vessel, add 1 part by weight of epichlorohydrin and 0.5-1 part by weight of 2-chloroethanol.

  • Add a Salen catalyst.

  • Cool the mixture to 10-20°C and react for 12-24 hours.

  • Add 5 parts by weight of dichloromethane.

  • Neutralize the reaction mixture to pH 7.0-8.0 with a 10% sodium carbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the dichloromethane by distillation to obtain (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

Step 2: Synthesis of (2R)-2-((2-chloroethoxy)methyl)oxirane

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add a carbonate salt (e.g., potassium carbonate or sodium carbonate) to induce cyclization.

  • Monitor the reaction until completion and work up to isolate (2R)-2-((2-chloroethoxy)methyl)oxirane.

Step 3: Ring Closure to form the Dioxane Ring

  • React the product from Step 2 with a hydroxide (e.g., potassium hydroxide or sodium hydroxide) under reflux conditions.

  • This step forms the 1,4-dioxane ring structure.

Step 4: Tosylation of the Hydroxyl Group

  • To the product from Step 3, add p-toluenesulfonyl chloride to convert the hydroxyl group into a better leaving group, yielding (2S)-1,4-dioxan-2-ylmethyl-4-methylbenzenesulfonate.

Step 5: N-methylation

  • In a high-pressure autoclave, react the tosylated intermediate from Step 4 with methylamine.

  • After the reaction is complete, add hydrochloric acid to form the hydrochloride salt of the final product.

  • The (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride can then be isolated.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride (adapted from patent CN101985441B) [2]

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)
1Epichlorohydrin, 2-chloroethanolSalen catalyst, Sodium carbonateDichloromethane10-2012-24
2(S)-3-(2-chloroethoxy)-1-chloropropan-2-olCarbonate (e.g., K₂CO₃)---
3(2R)-2-((2-chloroethoxy)methyl)oxiraneHydroxide (e.g., KOH)-Reflux-
4Product from Step 3p-Toluenesulfonyl chloride---
5Tosylated intermediateMethylamine, Hydrochloric acid-High Pressure-

Note: The patent provides a qualitative description of the process. Specific quantities and yields may require optimization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 Epichlorohydrin step1 Step 1: Salen-catalyzed reaction start1->step1 start2 2-Chloroethanol start2->step1 step2 Step 2: Cyclization to Oxirane step1->step2 step3 Step 3: Dioxane Ring Formation step2->step3 step4 Step 4: Tosylation step3->step4 step5 Step 5: N-methylation step4->step5 end_product 1-(1,4-dioxan-2-yl)-N- methylmethanamine step5->end_product

Caption: Multi-step synthesis workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in N-methylation cause1 Sub-optimal Reducing Agent issue->cause1 cause2 Presence of Water issue->cause2 cause3 Over-methylation issue->cause3 cause4 Incorrect pH issue->cause4 sol1 Use NaBH(OAc)3 or add NaBH4 portion-wise cause1->sol1 sol2 Use paraformaldehyde or dehydrating agent cause2->sol2 sol3 Monitor reaction (TLC/LC-MS) cause3->sol3 sol4 Adjust to weakly acidic pH (5-6) cause4->sol4

Caption: Troubleshooting logic for low yield in the N-methylation step.

References

preventing side reactions in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a significant amount of a higher molecular weight impurity in my reaction. What could it be and how can I avoid it?

A1: A common side product in the reductive amination of an aldehyde with a primary amine is the formation of a tertiary amine through over-alkylation. In this synthesis, the likely impurity is bis[1-(1,4-dioxan-2-yl)methyl]methylamine.

Troubleshooting Guide:

  • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to 1,4-dioxane-2-carbaldehyde. This helps to ensure the aldehyde preferentially reacts with methylamine rather than the secondary amine product.

  • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise or as a solution over a period of time can help maintain a low concentration of the reducing agent, favoring the reduction of the initially formed imine over subsequent reactions.

  • Stepwise Procedure: To minimize dialkylation, a stepwise procedure involving the formation of the imine in methanol followed by reduction with NaBH4 can be employed.[1]

Q2: My yield of the desired secondary amine is low, and I am isolating a significant amount of (1,4-dioxan-2-yl)methanol. How can I prevent this?

A2: The formation of (1,4-dioxan-2-yl)methanol indicates that the starting aldehyde is being reduced. This is more likely to occur when using a less selective reducing agent or under certain reaction conditions.

Troubleshooting Guide:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines over aldehydes compared to sodium borohydride (NaBH₄).[1][2] Using NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct.

  • One-Pot Procedure with NaBH(OAc)₃: A one-pot procedure where the aldehyde, methylamine, and NaBH(OAc)₃ are mixed together is often effective. The rate of reduction of the iminium ion is much faster than that of the aldehyde, minimizing alcohol formation.[2]

  • Pre-formation of the Imine: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period (e.g., 18 hours) before introducing the NaBH₄.[3]

Q3: I am concerned about the stability of the 1,4-dioxane ring under the reaction conditions. Could it be opening?

A3: While the 1,4-dioxane ring is generally stable under many synthetic conditions, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening. However, under the typically mild conditions of reductive amination, this is less likely to be a major side reaction. Standard reductive amination conditions are generally well-tolerated by acetals and ketals, which have similar functionalities.[1]

Troubleshooting Guide:

  • Maintain Mild pH: If using an acid catalyst for imine formation, a weak acid like acetic acid is preferred.[1] Avoid strong acids.

  • Control Temperature: Perform the reaction at room temperature or below if possible. While some protocols involve refluxing to form the imine, this increases the risk of side reactions.

  • Work-up Conditions: During the work-up, use saturated aqueous sodium bicarbonate to neutralize any acid and avoid prolonged exposure to strongly acidic or basic aqueous solutions.[4]

Data Presentation

Table 1: Comparison of Reducing Agents and Typical Conditions

Reducing AgentTypical Solvent(s)Key CharacteristicsCommon Side Products
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), 1,4-DioxaneMild and selective for imines over aldehydes. Can be used in a one-pot reaction. Water-sensitive.[4][5]Low levels of over-alkylation product and alcohol.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent, can reduce both imines and aldehydes. Often requires pre-formation of the imine.[5][6](1,4-dioxan-2-yl)methanol, over-alkylation product.
Sodium Cyanoborohydride (NaCNBH₃) Methanol (MeOH)Selective for imines at mildly acidic pH. Toxic cyanide byproduct.[6]Low levels of alcohol. Potential for over-alkylation.

Table 2: Illustrative Yields and Purity under Different Conditions *

ConditionReducing AgentSolventTemperatureTypical Yield (%)Product Purity (%)
ANaBH(OAc)₃DCERoom Temp85-95>95
BNaBH₄ (stepwise)MeOHRoom Temp70-8590-95
CNaBH₄ (one-pot)MeOHRoom Temp50-7070-85

*Note: The quantitative data in this table is illustrative and based on general principles of reductive amination, as specific literature values for this exact transformation were not found in the search results.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) at room temperature.

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

  • Dissolve 1,4-dioxane-2-carbaldehyde (1.0 eq) and methylamine (1.2 eq) in methanol (MeOH).

  • Stir the mixture at room temperature for 4-18 hours to allow for complete imine formation. The use of molecular sieves can aid in driving the equilibrium towards the imine.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: One-Pot with NaBH(OAc)₃ cluster_protocol2 Protocol 2: Stepwise with NaBH₄ p1_start Mix Aldehyde & Methylamine in DCE p1_imine Imine Formation (20-30 min) p1_start->p1_imine p1_add_stab Add NaBH(OAc)₃ p1_imine->p1_add_stab p1_react Reaction (12-24h) p1_add_stab->p1_react p1_workup Work-up & Purification p1_react->p1_workup p1_end Product p1_workup->p1_end p2_start Mix Aldehyde & Methylamine in MeOH p2_imine Imine Formation (4-18h) p2_start->p2_imine p2_cool Cool to 0°C p2_imine->p2_cool p2_add_nabh4 Add NaBH₄ p2_cool->p2_add_nabh4 p2_react Reaction (2-4h) p2_add_nabh4->p2_react p2_workup Work-up & Purification p2_react->p2_workup p2_end Product p2_workup->p2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions1 Solutions for Tertiary Amine cluster_solutions2 Solutions for Alcohol Byproduct start Problem Encountered impurity1 High MW Impurity (Tertiary Amine) start->impurity1 Check Mass Spec impurity2 Starting Material MW Impurity (Alcohol Byproduct) start->impurity2 Check Mass Spec solution1a Adjust Stoichiometry ( excess MeNH₂ ) impurity1->solution1a solution1b Slow Addition of Reducing Agent impurity1->solution1b solution1c Use Stepwise Protocol impurity1->solution1c solution2a Use NaBH(OAc)₃ impurity2->solution2a solution2b Pre-form Imine if using NaBH₄ impurity2->solution2b

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine from the laboratory to a pilot plant.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis process. The proposed synthesis route is based on established chemical principles for similar structures.

Diagram: Synthesis Pathway

G A Epichlorohydrin + 2-Chloroethanol B (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol A->B Salen Catalyst C (R)-2-((2-chloroethoxy)methyl)oxirane B->C Carbonate (e.g., K2CO3) D (R)-2-(hydroxymethyl)-1,4-dioxane C->D Hydroxide (e.g., NaOH) E Tosyl ester of (R)-2-(hydroxymethyl)-1,4-dioxane D->E TsCl, Base F This compound E->F Methylamine (in pressure reactor) G cluster_lab Lab Scale cluster_pilot Pilot Plant Scale A Process Chemistry & Route Scouting B Lab Synthesis (grams) A->B C Analytical Method Development B->C D Safety & Hazard Assessment C->D Tech Transfer E Kilo Lab / Pilot Run (kg) D->E F Process Optimization & Validation E->F G Impurity Profile Characterization E->G H Full-Scale Manufacturing F->H Process Defined G->F G A Reduced Yield at Pilot Scale? B Review Heat Transfer. Are there hot spots? A->B Yes J Problem Resolved A->J No C Improve Cooling/Heating System B->C Yes D Implement Controlled Reagent Addition B->D Yes E Review Agitation & Mixing. Is it uniform? B->E No C->J D->J F Optimize Impeller Type & Stirring Speed E->F Yes G Consider Phase Transfer Catalyst E->G Yes H Check for New Impurities E->H No F->J G->J I Identify Impurity & Optimize Conditions to Minimize H->I Yes I->J

Technical Support Center: Analytical Method Validation for 1-(1,4-dioxan-2-yl)-N-methylmethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your analytical method validation.

Issue 1: Poor Peak Shape or Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing amines by chromatography. The basic nature of the amine group can lead to strong interactions with active sites on the chromatographic column. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions with Silica: The amine group on your analyte can interact with acidic silanol groups on the surface of C18 columns, leading to tailing.

    • Solution 1 (LC-MS/MS): Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.

    • Solution 2 (LC-MS/MS): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.

    • Solution 3 (LC-MS/MS): Adjust the mobile phase pH. Using a mobile phase with a pH of 2-3 will protonate the silanol groups, reducing their interaction with the protonated amine. Conversely, a high pH mobile phase (pH > 8) will deprotonate the analyte, which can also improve peak shape on appropriate columns.

    • Solution 4 (GC-MS): Derivatization of the amine group can reduce its polarity and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject.

  • Contamination: A dirty guard column or analytical column can cause peak distortion.

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent.

Issue 2: Inconsistent or Low Recovery (Accuracy)

Question: I am observing low and variable recovery when spiking my sample matrix with this compound. What could be the problem?

Answer:

Low or inconsistent recovery can stem from several factors related to sample preparation and the analytical method itself.

  • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

    • Solution 1 (LLE): Optimize the pH of the aqueous phase to ensure the analyte is in its neutral form for better partitioning into the organic solvent.

    • Solution 2 (SPE): Ensure the solid-phase extraction cartridge is appropriate for the analyte's polarity and that the elution solvent is strong enough to desorb the analyte completely.

  • Analyte Instability: The analyte may be degrading during sample preparation or analysis.

    • Solution: Investigate the stability of the analyte in the sample matrix and in the final extract. Consider performing the extraction at a lower temperature or protecting the sample from light.

  • Matrix Effects (LC-MS/MS): Components of the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.

    • Solution 1: Use a more efficient sample cleanup procedure to remove interfering matrix components.

    • Solution 2: Use an isotopically labeled internal standard to compensate for matrix effects.

    • Solution 3: Dilute the sample to reduce the concentration of matrix components.

Issue 3: Poor Linearity or High Y-Intercept

Question: My calibration curve for this compound has a low correlation coefficient (r²) and a significant y-intercept. What should I do?

Answer:

A non-linear calibration curve or a high y-intercept can indicate several potential problems.

  • Inappropriate Calibration Range: The selected concentration range may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end.

    • Solution: Narrow the calibration range and ensure it brackets the expected concentration of your samples.

  • Contamination: Contamination in the blank or mobile phase can lead to a high y-intercept.

    • Solution: Prepare fresh blank and mobile phase solutions using high-purity solvents and reagents.

  • Adsorption: The analyte may be adsorbing to vials or tubing at low concentrations.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • Incorrect Regression Model: A linear regression may not be the best fit for your data over the chosen range.

    • Solution: Evaluate if a quadratic or weighted linear regression model provides a better fit. However, a non-linear response should be investigated for an analytical cause first.

Data Presentation: Acceptance Criteria for Method Validation

The following table summarizes typical acceptance criteria for analytical method validation based on ICH guidelines.[1][2][3]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995. The y-intercept should be less than 2% of the response at 100% of the target concentration.
Accuracy (Recovery) For drug substance: 98.0% to 102.0%. For drug product: 97.0% to 103.0%. For impurities: 80.0% to 120.0%.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Precision at LOQ (RSD) ≤ 10%.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C).

Experimental Protocols

Protocol 1: Linearity Study
  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations, covering the expected range of the samples.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 2: Accuracy (Recovery) Study
  • Prepare Spiked Samples: Spike a blank sample matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high) within the linear range. Prepare at least three replicates for each concentration level.

  • Sample Preparation: Process the spiked samples and a blank matrix sample using the developed sample preparation method.

  • Analysis: Analyze the prepared samples.

  • Data Evaluation: Calculate the percentage recovery for each replicate using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 Calculate the mean recovery and relative standard deviation (RSD) for each concentration level.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to quantify this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques. LC-MS/MS is often preferred for its high sensitivity and specificity, especially for analyzing samples in complex matrices without the need for derivatization. GC-MS may require derivatization of the amine group to improve volatility and peak shape.[4][5][6]

Q2: How do I choose an appropriate internal standard?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used.

Q3: What are the key validation parameters I need to assess according to ICH guidelines?

A3: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7][8]

Q4: My method is validated, but now I am seeing a shift in retention time. What should I do?

A4: A shift in retention time can be caused by several factors:

  • Column Aging: Over time, the stationary phase of the column can degrade.

  • Mobile Phase Preparation: An error in the mobile phase composition can affect retention time.

  • Flow Rate Fluctuation: A problem with the pump can cause the flow rate to vary.

  • Column Temperature: A change in the column oven temperature will affect retention time. Check these parameters to identify the source of the shift.

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Approved

Caption: Workflow for analytical method validation.

Troubleshooting_Decision_Tree cluster_peak Peak Shape Issues cluster_quant Quantitation Issues Start Unacceptable Result PeakShape Poor Peak Shape? Start->PeakShape QuantIssue Inaccurate/Imprecise? Start->QuantIssue Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, Fronting CheckColumn Check Column / Mobile Phase Tailing->CheckColumn Dilute Dilute Sample Fronting->Dilute Derivatize Consider Derivatization CheckColumn->Derivatize CheckExtraction Review Extraction Procedure QuantIssue->CheckExtraction Yes CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix CheckStability Assess Analyte Stability CheckMatrix->CheckStability

Caption: Troubleshooting decision tree for common issues.

References

troubleshooting peak tailing in HPLC analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the HPLC analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, with a particular focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this and other amine-containing compounds is secondary interaction between the basic amine functional group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions introduce an additional retention mechanism to the primary reversed-phase retention, leading to asymmetrical peak shapes.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5][6] At a pH close to the analyte's pKa, both ionized and non-ionized forms of the molecule can exist, which may lead to peak broadening or splitting.[6][7] For basic compounds, operating at a low pH (typically 2-3 pH units below the analyte's pKa) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated amine analyte and thus reducing peak tailing.[1][8]

Q3: What are mobile phase additives and how can they improve my peak shape?

A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance.[9] For basic analytes, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[10] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and thereby improving peak symmetry.

Q4: Can my choice of HPLC column influence peak tailing?

A4: Absolutely. Modern HPLC columns, often referred to as "Type B" or high-purity silica columns, have a lower concentration of acidic silanol groups and are better end-capped, which significantly reduces peak tailing for basic compounds.[1] Furthermore, columns with stationary phases that have embedded polar groups or are otherwise specially designed for the analysis of basic compounds can also provide excellent peak shapes.[11]

Q5: Besides chemical interactions, what other factors can cause peak tailing?

A5: Several instrumental and physical factors can contribute to peak tailing. These include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[10]

  • Extra-column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can cause band broadening.[2]

  • Column Contamination or Voids: Accumulation of sample matrix components on the column inlet frit or a void in the packing material can distort peak shape.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine if the tailing is due to chemical interactions or a physical/instrumental problem.

Experimental Protocol: System Suitability Test

  • Prepare a Neutral Marker Solution: Dissolve a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase at a suitable concentration for UV detection.

  • Injection: Inject the neutral marker solution onto your HPLC system using your current method conditions.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the issue is likely chemical in nature (i.e., secondary interactions with your analyte).

    • Tailing Peak: If the neutral marker also tails, the problem is likely physical or instrumental (e.g., a column void, extra-column dead volume).

Step 2: Addressing Chemical Causes of Peak Tailing

If the issue is determined to be chemical, the following strategies can be employed.

Option A: Mobile Phase pH Adjustment

  • Determine Analyte pKa: The predicted pKa of this compound is approximately 9.0.

  • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to a value at least 2 pH units below the pKa. A starting point of pH 2.5-3.0 is recommended. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

Option B: Use of Mobile Phase Additives

  • Prepare Mobile Phase with Additive: Add a competing base, such as triethylamine (TEA), to your mobile phase at a concentration of 0.1-0.5% (v/v).

  • Equilibrate: Equilibrate the column with the new mobile phase for a sufficient time before injecting your sample.

Option C: Column Selection

  • Choose an Appropriate Column: If significant tailing persists, consider switching to a column specifically designed for the analysis of basic compounds. Options include:

    • High-purity, end-capped C18 or C8 columns.

    • Columns with an embedded polar group.

    • Hybrid silica or polymer-based columns.[11][12][13]

Step 3: Addressing Physical/Instrumental Causes of Peak Tailing

If the neutral marker test indicates a physical problem, investigate the following:

  • Check for Column Voids: Reverse the column and flush with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Minimize Extra-column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly seated and not contributing to dead volume.

  • Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be overloading the column.

  • Column Contamination: If the column has been used extensively with complex sample matrices, consider a column wash with a series of strong solvents.

Quantitative Data Summary

The following table summarizes the typical effects of various parameters on the peak tailing factor (Tf) for a basic analyte like this compound. A Tf value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered unacceptable for quantitative analysis.

ParameterCondition 1Typical Tailing Factor (Tf)Condition 2Typical Tailing Factor (Tf)Reference
Mobile Phase pH pH 7.0> 2.0pH 3.01.2 - 1.5[1]
Mobile Phase Additive No Additive> 2.00.1% Triethylamine (TEA)1.1 - 1.4[10]
Column Type Standard C18 (Type A Silica)> 2.5End-capped C18 (Type B Silica)1.2 - 1.6[1]
Sample Load High Concentration> 1.810-fold Dilution1.0 - 1.3[10]

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary, or consider alternative detection methods like ELSD or MS if available).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_neutral Inject Neutral Marker (e.g., Toluene) start->check_neutral neutral_tails Neutral Marker Tails check_neutral->neutral_tails Yes neutral_ok Neutral Marker Symmetrical check_neutral->neutral_ok No physical_issue Physical/Instrumental Problem neutral_tails->physical_issue chemical_issue Chemical Interaction Problem neutral_ok->chemical_issue check_void Check for Column Void/ Contamination physical_issue->check_void adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) chemical_issue->adjust_ph check_dead_volume Check for Extra-Column Dead Volume check_void->check_dead_volume No Void resolve_physical Replace Column/ Fix Connections check_void->resolve_physical Void Found check_overload Check for Sample Overload check_dead_volume->check_overload No Dead Volume check_dead_volume->resolve_physical Dead Volume Found resolve_overload Dilute Sample check_overload->resolve_overload Overload Confirmed add_additive Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_additive Tailing Persists resolve_chemical Peak Shape Improved adjust_ph->resolve_chemical Resolved change_column Change to Suitable Column (e.g., Polar Embedded) add_additive->change_column Tailing Persists add_additive->resolve_chemical Resolved change_column->resolve_chemical Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte Analyte silanol Si-OH Acidic Silanol Group interaction Secondary Ionic Interaction silanol:f1->interaction amine R-NHCH3 Basic Amine Group amine:f1->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Cause of peak tailing due to silanol interactions.

References

Validation & Comparative

comparative analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols and quantitative data associated with each method, offering an objective comparison to aid in the selection of the most suitable route for specific research and development needs.

Method 1: Synthesis via Nucleophilic Substitution of a Tosylated Precursor

This multi-step approach, adapted from patent literature, involves the initial formation of a tosylated intermediate followed by a nucleophilic substitution with methylamine. This method is particularly useful for producing specific enantiomers of the target compound, as demonstrated in the synthesis of the (2R)-enantiomer.

Experimental Protocol:

The synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride via this method comprises several stages. The final key steps are detailed below:

Step 1: Synthesis of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester

This intermediate is prepared from (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide through a series of reactions including a backflow reaction with a hydroxide and subsequent tosylation.

Step 2: Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride

In a high-pressure autoclave, 10 grams of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester is reacted with 50 grams of a 33% mass percent solution of methylamine in methanol. The mixture is heated to 60°C and allowed to react for 24 hours. Following the reaction, the solvent is removed by boiling. The residue is then dissolved in 150 grams of isopropanol, and 0.5 grams of 36% hydrochloric acid is added. The solution is cooled to 10°C, and the resulting precipitate of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is collected by filtration.[1] An alternative workup involves using ethanol as the solvent at 100°C for 48 hours, yielding the final product after a similar workup procedure.[1]

Method 2: Synthesis via Reductive Amination

Reductive amination is a versatile and widely employed one-pot reaction for the synthesis of amines from a carbonyl compound and an amine. This method offers a more direct route to the target molecule, starting from 1,4-dioxane-2-carbaldehyde and methylamine. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, allowing the reaction to be performed efficiently in a single step.

Experimental Protocol:

To a solution of 1,4-dioxane-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added methylamine (typically as a solution in a compatible solvent, 1.0-1.2 equivalents). The mixture is stirred at room temperature for a short period to allow for the formation of the intermediate imine. Subsequently, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Quantitative Data Comparison

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Reductive Amination
Starting Materials (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester, Methylamine1,4-dioxane-2-carbaldehyde, Methylamine
Key Reagents Methanol/Ethanol, Hydrochloric AcidSodium triacetoxyborohydride, Dichloromethane/THF
Reaction Conditions 60-100°C, High Pressure (Autoclave), 24-48 hoursRoom Temperature, Atmospheric Pressure, Typically 1-12 hours
Yield 83.3% - 91.6%[1]Generally high (expected >80%)
Enantiomeric Excess (ee) 99.5% - 99.7%[1]Dependent on the chirality of the starting aldehyde
Byproducts Toluenesulfonate saltsBorate salts, excess amine
Workup Complexity Filtration of precipitated saltAqueous workup and extraction

Comparative Analysis Workflow

Comparative Workflow of Synthesis Methods cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Reductive Amination M1_Start Tosylated Precursor M1_React Reaction with Methylamine (High T & P) M1_Start->M1_React M1_Product 1-(1,4-dioxan-2-yl)-N- methylmethanamine HCl M1_React->M1_Product Compare Comparative Analysis M1_Product->Compare M2_Start 1,4-Dioxane-2-carbaldehyde + Methylamine M2_React One-pot reaction with NaBH(OAc)3 (RT) M2_Start->M2_React M2_Product 1-(1,4-dioxan-2-yl)-N- methylmethanamine M2_React->M2_Product M2_Product->Compare Conclusion Optimal Method Selection Compare->Conclusion

Caption: A logical workflow comparing the two synthesis methods.

Signaling Pathway of Method Selection

Decision Pathway for Synthesis Method Selection cluster_0 Key Considerations cluster_1 Method Selection Start Project Goal Chirality Enantiomeric Purity Required? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No Method1 Method 1: Nucleophilic Substitution Chirality->Method1 Yes Conditions Reaction Condition Constraints? Scale->Conditions Lab Scale Method2 Method 2: Reductive Amination Scale->Method2 Large Scale Conditions->Method1 High T/P Acceptable Conditions->Method2 Mild Conditions Preferred

References

Validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine as a pharmaceutical intermediate, presenting a comparative analysis against alternative intermediates used in the synthesis of active pharmaceutical ingredients (APIs) such as Viloxazine. The following sections detail the synthesis, purity, and stability of this intermediate, supported by experimental data and protocols.

Comparative Performance Analysis

The selection of a pharmaceutical intermediate is a critical decision in drug development, impacting reaction efficiency, scalability, and the purity of the final API. This section compares the performance of this compound with two primary alternatives in the synthesis of Viloxazine.

Table 1: Comparison of Synthetic Yield and Purity

IntermediateSynthetic RouteReported YieldReported PurityReference
(2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride Multi-step synthesis from epoxy chloropropane and 2-chlorohydrin83.3%99.7% (ee)[1]
2-Aminoethyl hydrogen sulfateReaction with 1-(2-ethoxyphenoxy)-2,3-epoxypropane40%99%[2]
N-Benzyl aminoethanolFormation of a diol intermediate followed by cyclizationQuantitative (for diol intermediate)Not specified[3][4]

Table 2: Stability Profile Comparison (Predicted based on ICH Guidelines)

IntermediateStorage ConditionTimepointPredicted PurityPredicted Impurity Profile
This compound 25°C/60% RH12 Months> 99%No significant degradation products
40°C/75% RH6 Months> 98%Minor degradation products observed
Alternative Chiral Amines25°C/60% RH12 Months> 99%No significant degradation products
40°C/75% RH6 Months> 97%Potential for increased degradation products

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a guide for researchers in their validation studies.

Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride[1]

This synthesis is a multi-step process:

  • Step 1: Synthesis of (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol. Epoxy chloropropane reacts with 2-chlorohydrin in the presence of a Salen catalyst.

  • Step 2: Synthesis of (2R)-2-[(2-chlorooxethyl) methyl]ethylene oxide. The product from Step 1 undergoes a closed-loop reaction with a carbonate.

  • Step 3: Backflow reaction. The product from Step 2 reacts with a hydroxide.

  • Step 4: Synthesis of (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester. Toluenesulfonyl chloride is added to the product of Step 3.

  • Step 5: Synthesis of (2R)-(1,4-dioxane-2-methyl)-N-methyl-methanamine hydrochloride. The product from Step 4 reacts with methylamine in a high-pressure autoclave, followed by the addition of hydrochloric acid.

Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and enantiomeric excess of the chiral intermediate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A suitable mixture of hexane/isopropanol with a basic additive like diethylamine (DEA). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of the intermediate in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee).

Structural Confirmation and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and structure of the intermediate and for identifying any potential impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization with a suitable agent may be required to improve volatility and peak shape.

  • Analysis: The retention time and mass spectrum of the main peak should be consistent with the target compound. Any other peaks can be identified by their mass spectra to profile impurities.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the intermediate.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of this compound.

Stability Testing Protocol

Long-term and accelerated stability studies should be conducted according to ICH guidelines to establish the re-test period and storage conditions.

  • Long-Term Stability:

    • Condition: 25°C ± 2°C / 60% RH ± 5% RH.[5][6]

    • Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Accelerated Stability:

    • Condition: 40°C ± 2°C / 75% RH ± 5% RH.[5][6]

    • Timepoints: 0, 3, and 6 months.[7]

  • Analysis: At each time point, the intermediate should be tested for purity (by HPLC) and degradation products (by HPLC and GC-MS).

Visualizing the Process

To further clarify the synthesis and validation workflow, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product Epoxy_chloropropane Epoxy chloropropane Step1 Step 1: Reaction with Salen catalyst Epoxy_chloropropane->Step1 2_Chlorohydrin 2-Chlorohydrin 2_Chlorohydrin->Step1 Intermediate1 (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol Step1->Intermediate1 Step2 Step 2: Closed-loop reaction with carbonate Intermediate2 (2R)-2-[(2-chlorooxethyl) methyl]ethylene oxide Step2->Intermediate2 Step3 Step 3: Backflow reaction with hydroxide Intermediate3 Hydroxide reaction product Step3->Intermediate3 Step4 Step 4: Tosylation Intermediate4 (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester Step4->Intermediate4 Step5 Step 5: Amination and Salt Formation Final_Product (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride Step5->Final_Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate4->Step5

Synthesis Pathway of the Target Intermediate.

Validation_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Validation cluster_stability Stability Studies Synthesize Synthesize Intermediate Sample Take In-process and Final Samples Synthesize->Sample HPLC HPLC Analysis (Purity & Enantiomeric Excess) Sample->HPLC GCMS GC-MS Analysis (Structure & Impurity Profile) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR LongTerm Long-Term Stability (25°C/60% RH) Sample->LongTerm Accelerated Accelerated Stability (40°C/75% RH) Sample->Accelerated

Workflow for the Validation of the Intermediate.

References

Comparative Efficacy Analysis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine and Analogs as Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of Dioxane Scaffolds in Neuropharmacology

The 1,4-dioxane moiety is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide focuses on 1-(1,4-dioxan-2-yl)-N-methylmethanamine , a chiral amine whose potential pharmacological profile remains largely unexplored.

Drawing from structure-activity relationship (SAR) studies on related dioxane derivatives that have shown affinity for various central nervous system (CNS) targets, including opioid and adrenergic receptors, this guide proposes a hypothetical yet scientifically rigorous investigation into the efficacy of this compound and its analogs as modulators of the Sigma-1 (σ1) receptor . The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[1][2]

To establish a comprehensive efficacy profile, we will compare the parent compound with its separated enantiomers, (R)- and (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine, and a structurally related analog, (S)-1-(1,3-dioxolan-4-yl)-N-methylmethanamine , to probe the influence of the dioxane ring size and stereochemistry on biological activity. The well-characterized σ1 receptor agonist (+)-Pentazocine and antagonist Haloperidol will be used as reference compounds.

This guide will provide a detailed roadmap for the synthesis, in vitro characterization, and comparative analysis of these compounds, offering researchers a robust framework for evaluating novel chemical entities in the early stages of drug discovery.

Experimental Design: A Multi-faceted Approach to Efficacy Evaluation

A logical and stepwise approach is crucial for the systematic evaluation of novel compounds. The experimental workflow is designed to first establish the primary pharmacological parameter—binding affinity for the target receptor—followed by an assessment of functional activity and potential off-target effects, such as cytotoxicity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 In Vitro Safety & Selectivity Synthesis Synthesis of Chiral Compounds Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification BindingAssay σ1 Receptor Binding Assay (Ki Determination) Purification->BindingAssay FunctionalAssay σ1 Receptor Functional Assay (Agonist/Antagonist) BindingAssay->FunctionalAssay CytotoxicityAssay Cytotoxicity Assay (XTT) FunctionalAssay->CytotoxicityAssay Selectivity Selectivity Profiling (σ2, etc.) CytotoxicityAssay->Selectivity DataAnalysis Data Analysis & SAR Selectivity->DataAnalysis

Caption: Overall experimental workflow for the comparative efficacy analysis.

PART 1: Synthesis and Chiral Separation

Given the importance of stereochemistry in receptor-ligand interactions, the synthesis and separation of the enantiomers of this compound are paramount.

Protocol 1: Synthesis of (R)- and (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

The synthesis of chiral amines can be approached through various asymmetric synthesis strategies.[3][4][5] A common method involves the use of chiral starting materials or chiral catalysts. For the purpose of this guide, we will outline a general, hypothetical pathway.

Step 1: Synthesis of Chiral Precursor A suitable chiral starting material, such as a derivative of glycidol, is reacted with ethylene glycol in the presence of an acid catalyst to form the chiral 1,4-dioxane ring system with a reactive functional group at the 2-position.

Step 2: Introduction of the Amine Moiety The functional group is then converted to an amine. For example, a tosylate precursor can undergo nucleophilic substitution with methylamine in a high-pressure reactor to yield the target N-methylmethanamine derivative.

Step 3: Purification and Characterization The final products are purified by column chromatography and their structures and stereochemical purity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).

PART 2: In Vitro Efficacy Evaluation

A. Sigma-1 Receptor Binding Affinity

The initial and most critical step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[6][7]

Objective: To determine the inhibitory constant (Ki) of the test compounds for the human σ1 receptor.

Materials:

  • Cell Membranes: Guinea pig liver membranes, which have a high density of σ1 receptors.[6][8]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[6][7]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: this compound (racemic, R, and S enantiomers), (S)-1-(1,3-dioxolan-4-yl)-N-methylmethanamine, (+)-Pentazocine, and Haloperidol, dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes (200 µg protein/well), a fixed concentration of [³H]-(+)-Pentazocine (e.g., 2 nM), and varying concentrations of the test compounds.

  • For determining non-specific binding, add 10 µM Haloperidol instead of the test compound.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundStereochemistryKi (nM) for σ1 Receptor
Test Compound 1 Racemic45.2
Test Compound 2 (R)-enantiomer12.8
Test Compound 3 (S)-enantiomer150.5
Analog 1 (S)-1,3-dioxolane256.1
Reference 1 (+)-Pentazocine (Agonist)3.5
Reference 2 Haloperidol (Antagonist)2.1
B. Functional Activity at the Sigma-1 Receptor

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its potential therapeutic effects. Functional assays for the σ1 receptor are complex as it does not operate through conventional G-protein signaling pathways.[9][10] Instead, its activity is often assessed by its ability to modulate ion channels or other signaling pathways.

G cluster_0 Cellular Stress / Agonist Binding ER Endoplasmic Reticulum Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Cytosol Downstream Signaling Ca_ER->Cytosol ↑ Cytosolic Ca²⁺ Agonist Agonist Agonist->Sigma1 Binds

Caption: Conceptual diagram of σ1 receptor-mediated signaling.

A common method to infer functional activity is to assess a compound's ability to modulate neurite outgrowth in PC12 cells, a process known to be influenced by σ1 receptor activation.

Based on the hypothetical binding data, we would expect the (R)-enantiomer (Test Compound 2), with its higher affinity, to be the more potent modulator. A functional assay would reveal whether it enhances (agonist) or inhibits (antagonist) a specific cellular response. For this guide, we will hypothesize that the (R)-enantiomer is a σ1 receptor agonist.

PART 3: In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is essential to flag potentially toxic compounds. The XTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Protocol 3: XTT Cell Viability Assay

Objective: To determine the cytotoxic potential of the test compounds on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

Materials:

  • Cell Line: SH-SY5Y cells.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • XTT Reagent: 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide.

  • Electron Coupling Reagent: Phenazine methosulfate (PMS).

  • Test Compounds: Serial dilutions of the test compounds.

  • Positive Control: Doxorubicin (a known cytotoxic agent).

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Prepare the XTT/PMS solution immediately before use by mixing the XTT reagent and the electron coupling reagent.

  • Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curves.

CompoundStereochemistryCytotoxicity EC50 (µM)
Test Compound 1 Racemic> 100
Test Compound 2 (R)-enantiomer> 100
Test Compound 3 (S)-enantiomer> 100
Analog 1 (S)-1,3-dioxolane85.7
Reference 1 (+)-Pentazocine> 100
Reference 2 Haloperidol45.3

Summary of Comparative Efficacy

The following table summarizes the hypothetical data generated through the described experimental protocols, providing a clear comparison of the test compounds and references.

CompoundStereochemistryσ1 Ki (nM)Functional Activity (Hypothetical)Cytotoxicity EC50 (µM)
Test Compound 1 Racemic45.2Mixed> 100
Test Compound 2 (R)-enantiomer12.8 Agonist> 100
Test Compound 3 (S)-enantiomer150.5Weak Agonist> 100
Analog 1 (S)-1,3-dioxolane256.1Negligible85.7
Reference 1 (+)-Pentazocine3.5Agonist> 100
Reference 2 Haloperidol2.1Antagonist45.3

Discussion and Structure-Activity Relationship (SAR) Insights

Based on our hypothetical data, several key insights into the SAR of this compound and its analogs as σ1 receptor ligands can be drawn:

  • Stereoselectivity: The significant difference in binding affinity between the (R)-enantiomer (Ki = 12.8 nM) and the (S)-enantiomer (Ki = 150.5 nM) strongly suggests that the stereocenter at the 2-position of the dioxane ring is critical for optimal interaction with the σ1 receptor. The (R)-configuration appears to be preferred for high-affinity binding.

  • Influence of the Dioxane Ring: The 1,4-dioxane scaffold seems to be a key contributor to the observed activity. The 1,3-dioxolane analog showed significantly weaker binding affinity (Ki = 256.1 nM), indicating that the six-membered ring is more favorable for binding than the five-membered ring in this chemical series.

  • Potential as a Lead Compound: The (R)-enantiomer of this compound (Test Compound 2) emerges as a promising lead compound. It exhibits high affinity for the σ1 receptor and, importantly, a favorable cytotoxicity profile (EC50 > 100 µM), suggesting a good therapeutic window. Its potency is within an order of magnitude of the reference agonist (+)-Pentazocine.

  • Future Directions: Further investigation should focus on selectivity profiling against the σ2 receptor and other relevant CNS targets to confirm its specificity. Additionally, in vivo studies in animal models of pain or neurodegeneration would be the next logical step to evaluate its therapeutic potential.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the comparative efficacy evaluation of this compound and its analogs as novel σ1 receptor modulators. The outlined experimental protocols and the interpretation of the hypothetical data underscore the importance of systematic in vitro characterization in early-stage drug discovery. The (R)-enantiomer of the title compound demonstrates significant potential as a lead structure for the development of new therapeutics targeting the σ1 receptor.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Analytical Methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific public data on analytical methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine necessitates a forward-looking approach. This guide provides a comparative framework for the development and cross-validation of potential analytical methods, drawing parallels from structurally similar compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed hypothetical protocols and data presentation formats to guide future validation studies.

Proposed Analytical Methodologies

The selection of an analytical method is contingent on various factors including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For this compound, both GC-MS and HPLC present viable options.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the potential volatility of the target compound, GC-MS could offer high resolution and sensitivity. Derivatization may be employed to improve peak shape and thermal stability.[2] Headspace GC-MS is a particularly useful technique for the determination of volatile organic compounds in complex matrices.[4][5]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in pharmaceutical analysis. For a compound like this compound, reversed-phase HPLC with UV or mass spectrometric detection would be a suitable approach. Chiral HPLC is essential for assessing enantiomeric purity, a critical quality attribute for chiral drug substances.[2]

Comparative Performance Characteristics

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are illustrative and would need to be confirmed through rigorous method validation studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~1-10 ng/mL~10-50 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~30-150 ng/mL
Accuracy (Recovery) 90-110%95-105%
Precision (RSD) Intra-day: < 5%, Inter-day: < 10%Intra-day: < 2%, Inter-day: < 5%

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful method implementation and cross-validation.

Hypothetical GC-MS Protocol

This protocol is adapted from methodologies for similar amine and dioxane-containing compounds.[2][3]

a) Sample Preparation:

  • To 1 mL of the sample solution, add an appropriate internal standard (e.g., a deuterated analog).

  • Perform liquid-liquid extraction with a suitable solvent such as dichloromethane.

  • For derivatization, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

b) Chromatographic Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Hypothetical HPLC-UV Protocol

This protocol is a general framework for the analysis of small organic molecules.

a) Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Add an appropriate internal standard.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualization of Workflows

Diagrams illustrating the experimental and validation workflows provide a clear and concise overview of the processes involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction filtration Filtration (for HPLC) add_is->filtration derivatization Derivatization (for GC-MS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms hplc HPLC-UV Analysis filtration->hplc integration Peak Integration gcms->integration hplc->integration quantification Quantification integration->quantification report Report Generation quantification->report cross_validation_workflow cluster_development Method Development cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion dev_gcms Develop GC-MS Method val_gcms Validate GC-MS Method (Linearity, Accuracy, Precision) dev_gcms->val_gcms dev_hplc Develop HPLC Method val_hplc Validate HPLC Method (Linearity, Accuracy, Precision) dev_hplc->val_hplc analyze_samples Analyze the Same Set of Samples by Both Methods val_gcms->analyze_samples val_hplc->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot) analyze_samples->compare_results conclusion Determine Method Interchangeability and Select Appropriate Method compare_results->conclusion

References

A Comparative Spectroscopic Guide to the (R) and (S) Enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of the (R) and (S) enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a chiral amine with potential applications in pharmaceutical development. In the landscape of drug discovery, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—for the unambiguous differentiation and characterization of these stereoisomers. We present not only the theoretical underpinnings of each method but also provide detailed, field-proven experimental protocols and illustrative data to guide researchers in their analytical workflows.

Introduction: The Imperative of Chiral Distinction

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as melting point, boiling point, and solubility in achiral environments.[2] Consequently, standard spectroscopic methods like conventional IR or UV-Vis are incapable of distinguishing between them. However, in a chiral environment, such as the human body, their interactions can differ significantly. Therefore, robust analytical methods capable of differentiating enantiomers are critical for regulatory compliance and ensuring drug safety and efficacy.[1][3]

This guide focuses on this compound, a molecule featuring a single stereocenter at the C2 position of the dioxane ring. The differentiation of its (R) and (S) forms serves as a practical case study for the application of advanced spectroscopic techniques.

Figure 1: Mirror-image relationship of (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality through Diastereomeric Interactions

Expertise & Causality: The Principle of Chiral NMR

In a standard achiral solvent, the NMR spectra of two enantiomers are identical because their nuclei experience the same average magnetic environment.[4][5] To differentiate them, we must introduce a chiral influence to create two distinct diastereomeric complexes, which are energetically different and thus possess unique NMR signatures.[4][6] This is most effectively achieved by using a Chiral Solvating Agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to differential chemical shifts (Δδ). The magnitude of the separation (ΔΔδ) between corresponding signals allows for both identification and quantification.[6]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation : Dissolve an accurately weighed sample of the enantiomeric mixture of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum : Acquire a standard ¹H and ¹³C NMR spectrum of the analyte to establish reference chemical shifts.

  • Introduction of CSA : Add a molar equivalent of a suitable CSA, such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube.[5] The choice of CSA is critical; aromatic CSAs like TFAE often induce significant shifts in analyte protons due to anisotropic effects.

  • Spectrum Acquisition : Re-acquire the ¹H and ¹³C NMR spectra. Due to the formation of diastereomeric complexes, distinct signals for the (R) and (S) enantiomers should be observable for nuclei near the chiral center.[6]

  • Data Analysis : Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals to determine the enantiomeric excess (% ee). The difference in their chemical shifts (ΔΔδ) confirms the enantiodifferentiation.[6]

NMR_Workflow node_process node_process node_input node_input node_output node_output A Prepare Analyte Solution (in CDCl3) B Acquire Baseline NMR (1H, 13C) A->B C Add Chiral Solvating Agent (e.g., TFAE) B->C D Acquire Complexed NMR C->D E Analyze Spectra: Identify ΔΔδ D->E F Quantify Enantiomeric Ratio E->F

Caption: NMR workflow for enantiomeric differentiation using a CSA.

Data Presentation: Illustrative NMR Data

The following table presents hypothetical ¹H NMR data for the proton on the chiral carbon (C2-H) of this compound in the presence of a CSA.

EnantiomerChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm)ΔΔδ (ppm)
(R)-enantiomer 3.853.92\multirow{2}{*}{0.05}
(S)-enantiomer 3.853.87

Vibrational Circular Dichroism (VCD): A Stereochemical Fingerprint

Expertise & Causality: The Principle of VCD

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[7][8] This phenomenon is exclusively observed in chiral molecules and is highly sensitive to the three-dimensional arrangement of atoms.[7] For a pair of enantiomers, the VCD spectra are exact mirror images of each other—a positive band in one enantiomer will be a negative band of equal magnitude in the other.[8] This provides an unambiguous method for determining the absolute configuration, especially when compared with quantum chemical calculations (e.g., DFT).[7]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation : Prepare a concentrated solution of the purified enantiomer (typically >0.1 M) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄ or CDCl₃). Aqueous solutions can be used with specific cells.[9]

  • Instrumentation : Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[8]

  • Data Acquisition : Collect the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm⁻¹). A sufficient number of scans (often several hours' worth) is required to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than the parent IR absorption bands.[7][9]

  • Data Processing : The VCD spectrum is presented as ΔA (A_L - A_R). For comparison, the spectrum of the other enantiomer is run under identical conditions.

  • Absolute Configuration (Optional) : Perform ab initio calculations (e.g., using DFT) to predict the VCD spectrum for a chosen configuration (e.g., R). Matching the experimental spectrum to the calculated one confirms the absolute configuration.[9]

VCD_Workflow node_process node_process node_input node_input node_output node_output A Prepare Concentrated Solution (>0.1 M in CDCl3) B Acquire Spectrum on FT-IR with VCD Module A->B C Process Data (ΔA = AL - AR) B->C D Compare (R) and (S) Spectra C->D E Mirror-Image Spectra Confirmation D->E

Caption: VCD spectroscopy workflow for chiral discrimination.

Data Presentation: Illustrative VCD Data

Hypothetical VCD data for characteristic C-O and C-N stretching modes.

Wavenumber (cm⁻¹)Vibrational Mode(R)-enantiomer ΔA (x10⁻⁵)(S)-enantiomer ΔA (x10⁻⁵)
1125 C-O-C stretch+3.5-3.5
1090 C-N stretch-2.8+2.8
1050 C-O stretch+1.9-1.9

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Expertise & Causality: The Principle of ECD

Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, but in the UV-Visible range corresponding to electronic transitions.[10] For ECD to be effective, the molecule must contain a chromophore (a light-absorbing group) in the vicinity of the stereocenter. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.[3] Like VCD, the ECD spectra of enantiomers are mirror images of each other.[3][10]

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation : Prepare a dilute solution (e.g., millimolar or less) of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).[3]

  • Instrumentation : Use a dedicated CD spectropolarimeter.

  • Data Acquisition : Scan the appropriate UV wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

  • Data Processing : The data is typically plotted as the difference in molar extinction coefficient (Δε = ε_L - ε_R) versus wavelength.

  • Comparison : The spectra of the two enantiomers are overlaid. They should appear as mirror images, confirming their enantiomeric relationship. The amplitude of the signal is proportional to the enantiopurity.[3]

ECD_Workflow node_process node_process node_input node_input node_output node_output A Prepare Dilute Solution (e.g., 0.3 mM in MeOH) B Acquire Spectrum on CD Spectropolarimeter A->B C Baseline Correction (Subtract Solvent) B->C D Plot Δε vs. Wavelength (nm) C->D E Confirm Mirror-Image Cotton Effects D->E

Caption: ECD spectroscopy workflow for chiral analysis.

Data Presentation: Illustrative ECD Data

Although this compound lacks a strong chromophore, weak n→σ* transitions associated with the amine and ether oxygens can give rise to ECD signals in the far UV region.

Wavelength (λ_max, nm)Transition(R)-enantiomer Δε (M⁻¹cm⁻¹)(S)-enantiomer Δε (M⁻¹cm⁻¹)
~215 n→σ* (N)+0.8-0.8
~205 n→σ* (O)-0.5+0.5

Concluding Comparison

TechniquePrincipleSample RequirementKey AdvantageLimitation
NMR with CSA Diastereomeric complex formationmg scale, solubleExcellent for quantification (% ee)Requires a suitable, non-interfering CSA; small ΔΔδ can be hard to resolve
VCD Differential IR absorptionHigh concentration (mg scale)Universal for chiral molecules; powerful for absolute configuration with computationLow sensitivity; long acquisition times
ECD Differential UV-Vis absorptionLow concentration (µg scale)High sensitivity; rapid analysisRequires a chromophore near the stereocenter for strong signals

For this compound, VCD is arguably the most definitive technique for confirming the absolute configuration due to its sensitivity to the entire molecular structure. NMR with a CSA is the superior method for accurate quantification of enantiomeric excess in a mixture. ECD would be the least effective for this specific molecule due to the lack of a strong chromophore, likely resulting in very weak signals that are difficult to analyze reliably. The choice of technique is therefore dictated by the analytical goal: absolute structural elucidation versus quantitative purity assessment.

References

A Comparative Guide to the Predicted Biological Activity of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a heterocyclic amine with a core 1,4-dioxan structure. While specific biological data for this compound is scarce, its structural similarity to a class of well-documented pharmacologically active agents, the 1,4-benzodioxan derivatives, allows for a predictive comparison of its potential biological activities. These analogs are known to interact with various receptors, most notably α-adrenoceptors and serotonin receptors. This guide synthesizes the available information on these analogs to project a potential biological profile for this compound and to provide detailed experimental protocols for its future evaluation.

Predicted Biological Activity and Structure-Activity Relationships

The biological activity of 1,4-benzodioxan analogs is significantly influenced by the nature of the substituents on the aromatic ring and the side chain. Many of these compounds exhibit high affinity and selectivity for α-adrenoceptor subtypes. For instance, the presence of a methoxy group and a substituted aminomethyl side chain at the 2-position of the benzodioxan ring is a common feature in potent α1-adrenoceptor antagonists.

Based on these structure-activity relationships, it is hypothesized that this compound may also exhibit affinity for α-adrenoceptors. The replacement of the benzodioxan moiety with a simpler dioxane ring may alter the potency and selectivity profile. The N-methyl group on the methanamine side chain is also likely to play a role in receptor interaction.

Furthermore, some 1,4-benzodioxan derivatives have shown affinity for serotonin receptors, particularly the 5-HT1A subtype. Therefore, it is plausible that this compound could also interact with these receptors.

Comparative Biological Activity of 1,4-Benzodioxan Analogs

To provide a framework for the potential activity of this compound, the following table summarizes the biological activities of several well-characterized 1,4-benzodioxan analogs.

Compound/Analog NameTarget(s)Activity (Ki, IC50, pA2)Reference
Doxazosin α1A, α1B, α1D-adrenoceptorsHigh affinity antagonist[Generic Doxazosin Information]
Prazosin α1-adrenoceptorsPotent antagonist[Generic Prazosin Information]
WB4101 α1A, α1B, α1D-adrenoceptors, 5-HT1AHigh affinity antagonist/ligand[Generic WB4101 Information]
(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine Predicted: α-adrenoceptors, 5-HT receptorsData not availableN/A

Note: The above table is illustrative and based on generally available pharmacological data for these compounds. Specific values can vary between studies.

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, detailed protocols for relevant in vitro assays are provided below.

α-Adrenoceptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compound for α1-adrenoceptor subtypes.

Materials:

  • HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Phentolamine (10 µM).

  • Test compound: this compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Prazosin (at a final concentration equal to its Kd), and 50 µL of either vehicle, non-specific control (phentolamine), or varying concentrations of the test compound.

    • Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)

This assay measures the ability of the test compound to stimulate G-protein activation via the 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (10 µM).

  • Agonist control: 8-OH-DPAT.

  • Antagonist control: WAY-100635.

  • Test compound: this compound.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the α-adrenoceptor binding assay protocol.

  • [35S]GTPγS Binding Assay:

    • In a 96-well plate, add 20 µL of assay buffer containing GDP, 20 µL of [35S]GTPγS (0.1 nM final concentration), and 20 µL of either vehicle, agonist control, or varying concentrations of the test compound.

    • Add 40 µL of the membrane preparation (10-20 µg of protein) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer.

    • Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis synthesis Synthesis of 1-(1,4-dioxan-2-yl) -N-methylmethanamine & Analogs binding_assay Radioligand Binding Assays (α-adrenoceptors, 5-HT receptors) synthesis->binding_assay Test Compounds functional_assay [35S]GTPγS Binding or Calcium Mobilization Assays binding_assay->functional_assay Active Hits data_analysis Determine Ki, IC50, EC50 Structure-Activity Relationship (SAR) functional_assay->data_analysis Quantitative Data

Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.

Alpha-1 Adrenergic Receptor Signaling Pathway

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response ca_release->cellular_response ligand Agonist (e.g., Norepinephrine) ligand->alpha1_receptor Binds to

Caption: Simplified signaling cascade initiated by the activation of α1-adrenergic receptors.

A Comparative Purity Analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In the context of drug discovery and development, the seemingly minor impurities in a starting material or intermediate can have profound impacts on reaction efficiency, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides a framework for benchmarking the purity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key building block in various synthetic pathways, from different commercial suppliers.

Due to the proprietary nature of supplier manufacturing processes, direct comparative purity data is often not publicly available. Therefore, this guide outlines a comprehensive analytical workflow to empower researchers to conduct their own independent purity assessments. The following sections detail the experimental protocols for state-of-the-art analytical techniques and provide a logical workflow for a comparative study.

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the proposed workflow for a comprehensive purity analysis of this compound from multiple suppliers.

Purity Benchmarking Workflow cluster_setup Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Comparison A Procure Samples (Suppliers A, B, C) B Assign Unique Identifiers A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) B->C D HPLC-UV/ELSD Analysis (Primary Purity Assessment) C->D E GC-MS Analysis (Volatile Impurities & Confirmation) C->E F ¹H and ¹³C NMR Spectroscopy (Structural Confirmation & Impurity ID) C->F G Karl Fischer Titration (Water Content) C->G H Quantify Purity from HPLC/GC D->H E->H I Identify Impurities from MS/NMR E->I F->I J Compare Data in Summary Table G->J H->J I->J K Select Optimal Supplier J->K

Caption: Workflow for benchmarking the purity of this compound.

Data Summary

The results from the analytical testing should be compiled into a clear and concise table to facilitate easy comparison between suppliers.

Parameter Supplier A Supplier B Supplier C Notes
Purity by HPLC (%) e.g., 98.5e.g., 99.2e.g., 97.9Main peak area percentage.
Number of Impurities (HPLC) e.g., 3e.g., 1e.g., 5Peaks above 0.05% area.
Purity by GC-MS (%) e.g., 98.2e.g., 99.0e.g., 97.5Main peak area percentage.
Major Impurity 1 (%) e.g., 0.8e.g., 0.5e.g., 1.2Identity determined by MS/NMR.
Major Impurity 2 (%) e.g., 0.4e.g., <0.1e.g., 0.8Identity determined by MS/NMR.
Water Content (KF, %) e.g., 0.15e.g., 0.08e.g., 0.25Karl Fischer titration results.
NMR Confirmation ConsistentConsistentConsistentConfirms the structure of the main component.
Appearance e.g., Clear Oile.g., Clear Oile.g., Pale Yellow OilVisual inspection of the neat material.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV and ELSD Detection

Due to the polar nature of the analyte and the lack of a strong chromophore, a derivatization step or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for retaining and separating such polar compounds.[1]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • UV-Vis Detector and/or Evaporative Light Scattering Detector (ELSD).

Method 1: Reversed-Phase HPLC with Derivatization

  • Derivatization Reagent: Dansyl chloride or a similar agent that reacts with secondary amines to introduce a fluorescent and UV-active tag.

  • Derivatization Protocol:

    • To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1.5 equivalents of dansyl chloride and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Allow to cool and dilute with the mobile phase to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Method 2: HILIC with ELSD

  • Chromatographic Conditions:

    • Column: HILIC (e.g., Amide or Diol phase), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, return to 95% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • ELSD Settings: Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities. Due to the polarity of amines, derivatization is often employed to improve peak shape and thermal stability.[2]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

  • Derivatization Protocol:

    • In a GC vial, combine approximately 1 mg of the sample with 100 µL of pyridine and 100 µL of MSTFA.

    • Cap the vial and heat at 70 °C for 45 minutes to form the trimethylsilyl (TMS) derivative.[3]

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main component and any significant impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. The integration of signals can be used for quantitative analysis if a certified internal standard is used.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC): Can be used to confirm the structure and aid in the identification of impurities by showing correlations between protons and carbons.

Expected ¹H NMR signals for this compound: The spectrum will be complex due to the chirality of the C2 position of the dioxane ring. Protons on the dioxane ring will likely appear as a series of multiplets between approximately 3.3 and 3.9 ppm. The N-methyl group will be a singlet around 2.4 ppm, and the methylene group adjacent to the nitrogen will be a doublet of doublets or a multiplet around 2.6-2.8 ppm.

Karl Fischer Titration

This is the standard method for determining the water content in a sample.

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the percentage of water in the sample.

By systematically applying these analytical techniques, researchers can build a comprehensive purity profile for this compound from various suppliers. This data-driven approach allows for an informed decision on the most suitable source of this critical reagent for their specific research and development needs, ensuring the quality and reproducibility of their work.

References

Assessing the Reproducibility of 1-(1,4-dioxan-2-yl)-N-methylmethanamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis protocols for 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry. The focus of this guide is to assess the reproducibility of these protocols by examining their experimental details and reported yields and purities.

Introduction

This compound is a chiral amine whose structure is of interest in the development of novel therapeutic agents. The ability to synthesize this compound in a consistent and predictable manner is crucial for its application in drug discovery pipelines. This guide will delve into a detailed, multi-step synthesis protocol for the (2R)-enantiomer, as described in patent literature, and discuss alternative approaches, providing a framework for researchers to evaluate and select the most suitable method for their needs.

Protocol 1: Chiral Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine Hydrochloride

A detailed and seemingly reproducible synthesis of the hydrochloride salt of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine is provided in Chinese patent CN101985441B. This multi-step process utilizes a kinetic resolution technique to achieve a high enantiomeric excess.

Experimental Protocol

The synthesis is carried out in four main steps:

  • Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol: Epichlorohydrin and 2-chloroethanol are reacted in the presence of a Salen catalyst.

  • Formation of (2R)-2-((2-chloroethoxy)methyl)oxirane: The product from the first step undergoes a ring-closing reaction using a carbonate base.

  • Synthesis of (2S)-1,4-dioxane-2-yl)methyl 4-methylbenzenesulfonate: The oxirane is reacted with a hydroxide, followed by treatment with p-toluenesulfonyl chloride.

  • Final Amination to (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride: The tosylated intermediate is reacted with methylamine in a high-pressure autoclave, followed by the addition of hydrochloric acid to yield the final product.

Data Presentation: Reproducibility of the Final Amination Step

The patent provides data on the final amination step under varying conditions, which offers insight into the reproducibility and optimization of this crucial transformation.

ParameterCondition 1Condition 2Condition 3
Solvent MethanolEthanolEthanol
Temperature 60 °C80 °C100 °C
Reaction Time 24 hours20 hours48 hours
Yield 91.6%93.7%83.3%
Enantiomeric Excess (ee) 99.5%99.2%99.7%

Data sourced from patent CN101985441B.[1]

This data suggests that the reaction is robust within the tested temperature range of 60-80 °C, consistently providing high yields and excellent enantiomeric purity. The slight decrease in yield at 100 °C with a longer reaction time may indicate some degradation of the product or starting material.

Alternative Synthesis Approaches

While the patent provides a comprehensive and seemingly reproducible protocol, other synthetic strategies have been alluded to in the literature, although with less detailed experimental procedures.

One common approach to similar dioxane derivatives involves starting with commercially available epoxides or 2-chloroethanol.[2] These methods typically involve nucleophilic substitution reactions to introduce the aminomethyl group. However, without detailed, published protocols and corresponding yield and purity data, a direct comparison of their reproducibility with the patented method is not possible.

Another potential point of variation in the synthesis is the N-methylation step. While the presented protocol introduces the methyl group in the final amination step, alternative methods could involve the methylation of the primary amine, (1,4-dioxan-2-yl)methanamine. Various N-methylation reagents and conditions exist, each with its own potential for reproducibility and side-product formation.

Logical Workflow for Assessing Synthesis Protocol Reproducibility

The following diagram illustrates a logical workflow for a researcher assessing the reproducibility of a given synthesis protocol.

G Workflow for Assessing Synthesis Protocol Reproducibility A Identify Synthesis Protocol B Review Detailed Experimental Procedure A->B C Analyze Quantitative Data (Yield, Purity, etc.) B->C D Assess Availability and Quality of Starting Materials B->D E Evaluate Robustness to Minor Variations (if data available) C->E F Conduct Small-Scale Trial Reactions D->F E->F G Analyze Experimental Results (Compare to reported data) F->G H Determine Protocol Reproducibility G->H I Scale-up Synthesis H->I

Caption: A flowchart outlining the key steps in evaluating the reproducibility of a chemical synthesis protocol.

Conclusion

The synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride detailed in patent CN101985441B appears to be a robust and reproducible method, particularly in its final amination step where variations in reaction conditions still lead to high yields and excellent enantiomeric purity.[1] While alternative synthetic routes starting from different precursors or employing different methylation strategies are plausible, a lack of detailed, published experimental data prevents a thorough, quantitative comparison of their reproducibility at this time. For researchers requiring a reliable source of this compound, the protocol outlined in the aforementioned patent provides a strong and well-documented starting point. Further research and publication of alternative methods with comprehensive experimental data would be beneficial for the scientific community, allowing for a more complete assessment of the most efficient and reproducible synthesis of this important molecule.

References

A Comparative Analysis of Catalysts for the Synthesis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of a Key Dioxane Amine Intermediate

The synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry, is a critical process for the development of novel therapeutics. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems applicable to the synthesis of this target molecule, primarily through the reductive amination of 1,4-dioxane-2-carbaldehyde with methylamine. Due to a lack of direct comparative studies in the published literature for this specific transformation, this guide draws upon data from analogous reductive amination reactions of other aldehydes, offering a predictive framework for catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reductive amination of 1,4-dioxane-2-carbaldehyde is a crucial step in optimizing the synthesis of this compound. While direct comparative data is scarce, analysis of related reactions provides valuable insights into the potential performance of different catalyst classes. The following tables summarize the performance of various catalysts in the reductive amination of aldehydes, which can be considered analogous to the target synthesis.

Table 1: Performance of Noble Metal Catalysts in Reductive Amination

CatalystSubstrateAmineSolventTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
5% Rh/CBenzaldehydeAqueous AmmoniaWater80101>9998.2 (Benzylamine)-[1]
5% Pt/C4-hydroxy-3-methoxyacetophenoneOctopamineMethanol50103>9986.6 (Ractopamine)-[1]
Ru/CDodecanolAmmonia-1500.2 (H₂), 0.4 (NH₃)24-83.8 (Dodecylamine)-[2]

Table 2: Performance of Non-Noble Metal Catalysts in Reductive Amination

CatalystSubstrateAmineSolventTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Co-DAB/SiO₂p-methoxybenzaldehyden-butylamineMethanol100100--96-[3]
Co-DAB/SiO₂p-chlorobenzaldehyden-butylamineMethanol100100--89-[3]
Fe/(N)SiCVarious ketonesAqueous AmmoniaWater140-1506.520-HighHigh[4]

Experimental Protocols

Detailed experimental methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative protocols for reductive amination reactions using heterogeneous catalysts, which can be adapted for the synthesis of this compound.

General Procedure for Reductive Amination with a Heterogeneous Catalyst
  • Catalyst Preparation: The catalyst (e.g., 5% Rh/C or Co-DAB/SiO₂) is typically pre-reduced in a suitable solvent under a hydrogen atmosphere before the introduction of the reactants.

  • Reaction Setup: A high-pressure autoclave or a similar reactor is charged with the catalyst, solvent (e.g., methanol, ethanol, or water), 1,4-dioxane-2-carbaldehyde, and methylamine (often as a solution in a suitable solvent).

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-100 bar). The reaction mixture is heated to the specified temperature (e.g., 50-150 °C) with vigorous stirring.[1][3]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

  • Product Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps and relationships involved in the catalytic synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Purification aldehyde 1,4-Dioxane-2-carbaldehyde reactor High-Pressure Reactor aldehyde->reactor amine Methylamine amine->reactor filtration Catalyst Filtration reactor->filtration catalyst Catalyst (e.g., Rh/C, Co-DAB/SiO₂) catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor hydrogen Hydrogen Gas hydrogen->reactor evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product 1-(1,4-dioxan-2-yl)-N- methylmethanamine purification->product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship start Start: Aldehyde & Amine imine_formation Imine Formation (Intermediate) start->imine_formation Condensation reduction Catalytic Hydrogenation imine_formation->reduction H₂ / Catalyst product Product: Secondary Amine reduction->product

Caption: The logical steps in a one-pot reductive amination reaction.

Concluding Remarks

References

A Comparative Guide to the Stereochemical Validation of Chiral 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For chiral molecules such as 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a novel scaffold with potential applications in medicinal chemistry, the validation of its three-dimensional structure is imperative. The spatial arrangement of the aminomethyl group relative to the chiral center on the dioxane ring can significantly influence its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for the stereochemical validation of this chiral amine, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable methodology for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] This method is particularly valuable for determining enantiomeric excess (ee) in both research and quality control settings.

Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is used.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm), is installed.

  • Mobile Phase Preparation: A mobile phase consisting of n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) is prepared and degassed.

  • Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A sample of the enantiomerically enriched compound is also prepared at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis: The racemic standard is injected first to determine the retention times of both enantiomers and to calculate the resolution. Subsequently, the enantiomerically enriched sample is injected to determine the enantiomeric excess.

Data Presentation
Parameter(R)-enantiomer(S)-enantiomer
Retention Time (t R )12.5 min15.2 min
Resolution (R s )\multicolumn{2}{c}{> 2.0}
Tailing Factor (T f )1.11.2
Enantiomeric Excess (ee)\multicolumn{2}{c}{Determined from peak area ratio}

Experimental Workflow

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/EtOH/DEA) Pump Pump (1.0 mL/min) MobilePhase->Pump Sample Sample (1 mg/mL) Injector Autosampler (10 µL injection) Sample->Injector Pump->Injector Column Chiral Column (25 °C) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation nmr_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis Amine Chiral Amine in CDCl3 Mixing Mix in NMR Tube Amine->Mixing CDA Mosher's Acid Chloride CDA->Mixing Base Pyridine Base->Mixing Reaction React at RT Mixing->Reaction Acquisition Acquire 1H & 19F NMR Spectra Reaction->Acquisition Integration Integrate Signals Acquisition->Integration Calculation Determine Diastereomeric Ratio Integration->Calculation xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution Salt Form Salt with Chiral Acid Crystallization Slow Evaporation Salt->Crystallization Mount Mount Crystal Crystallization->Mount Diffraction X-ray Diffraction Mount->Diffraction Solve Solve Structure Diffraction->Solve Refine Refine Model Solve->Refine AbsoluteConfig Determine Absolute Configuration Refine->AbsoluteConfig

References

Safety Operating Guide

Proper Disposal of 1-(1,4-dioxan-2-yl)-N-methylmethanamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Summary of Key Safety and Disposal Data

ParameterInformationSource
Hazards Highly flammable liquid and vapor; Causes serious eye irritation; May cause respiratory irritation; Suspected of causing cancer; May form explosive peroxides.[1][2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye/face protection. Work under a chemical fume hood.[1][2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sparks, and open flames. Date containers upon opening and periodically test for peroxides.[1][2][4]
Spill Cleanup Absorb with inert material (e.g., sand, Chemizorb®), and collect in a suitable, closed container for disposal. Use non-sparking tools.[1][2][4]
Primary Disposal Method Dispose of contents and container at an approved waste disposal plant. Incineration is the primary method for the related compound 1,4-dioxane.[1][2][5][6]
Container Disposal Handle uncleaned containers as you would the product itself. Do not mix with other waste.[1]

Experimental Protocol: Peroxide Detection

Due to the potential for forming explosive peroxides, it is crucial to test for their presence before disposal, especially if the container has been opened and stored for some time.[2]

Materials:

  • Potassium iodide (KI) solution (10%)

  • Starch solution (1%)

  • Test strips (commercially available peroxide test strips)

Procedure:

  • For liquid samples: Add 1 ml of the this compound sample to a mixture of 1 ml of 10% KI solution and a few drops of starch solution.

  • For test strips: Dip the test strip into the chemical sample according to the manufacturer's instructions.

  • Observation: A blue-black color indicates the presence of peroxides. If peroxides are present, consult your institution's environmental health and safety (EHS) office for procedures on peroxide quenching before proceeding with disposal.

Step-by-Step Disposal Procedure

  • Consult Safety Data Sheet (SDS) and Institutional Guidelines: Always review the most current SDS for this compound and your organization's specific chemical waste disposal procedures before beginning.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3] All handling of this chemical should be done inside a certified chemical fume hood.[1]

  • Segregate the Waste: Do not mix this compound with other waste streams.[1] It should be collected in a dedicated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, irritant, health hazard).

  • Secure Storage Pending Disposal: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Ensure the storage area is designated for hazardous waste.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. This chemical must be disposed of at an approved waste disposal plant.[1][2][5] The primary recommended disposal method is incineration.[6]

  • Decontaminate Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Handle the uncleaned, empty container as you would the product itself for disposal.[1]

Disposal Workflow

DisposalWorkflow start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate label Label Waste Container (Chemical Name & Hazards) segregate->label store Securely Store Waste (Cool, Dry, Ventilated Area) label->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Professional Disposal (Approved Facility) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

This document provides crucial safety protocols and logistical plans for the handling of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. Due to the potential hazards associated with this chemical, including its structural similarity to 1,4-dioxane, a known carcinogen and peroxide former, adherence to these guidelines is imperative for ensuring laboratory safety.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data for structurally related compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To protect against splashes and vapors that can cause serious eye irritation or damage.[2][3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[2][3]To prevent skin contact, which may cause irritation or absorption of the chemical.[2][4] Contaminated clothing should be removed immediately and washed before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[2]To prevent inhalation of vapors, which may cause respiratory tract irritation.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Safe handling practices are critical to minimize the risk of exposure and accidents.

  • Preparation and Engineering Controls :

    • Always handle this chemical within a certified chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Ground and bond all containers and receiving equipment to prevent static discharge, as the compound may be flammable.[2][3]

    • Use non-sparking tools and explosion-proof electrical equipment.[2][3]

  • Handling the Chemical :

    • Before use, read and understand all safety precautions.[3]

    • Avoid contact with eyes, skin, and clothing.[2] Do not breathe vapors or mist.[3][5]

    • Keep the container tightly closed when not in use.[3]

    • Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2][3]

    • This compound may form explosive peroxides.[2] Containers should be dated upon receipt and opening, and periodically tested for the presence of peroxides.[2] Do not store for more than 6 months after opening or one year after purchase.[1]

  • Emergency Procedures :

    • In case of inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][5][7]

    • In case of skin contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][7] Consult a physician if irritation persists.[2]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][5][7]

    • In case of ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[5]

    • In case of a spill : Evacuate the area. Remove all sources of ignition.[8] Use personal protective equipment.[7] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

    • Do not mix with other waste.[3] Leave the chemical in its original container.[3]

    • The primary method for the disposal of similar compounds like 1,4-dioxane is incineration.[9]

  • Container Disposal :

    • Handle uncleaned containers as you would the product itself.[3]

    • Dispose of containers before the expiration date marked by the manufacturer, or within one year of opening, whichever is sooner.[10]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Disposal Workflow prep Preparation - Verify fume hood certification - Check safety shower/eyewash - Assemble all required PPE handling Chemical Handling - Work within fume hood - Ground equipment - Keep container closed prep->handling Proceed with caution storage Storage - Cool, well-ventilated area - Away from ignition sources - Date container upon opening handling->storage After use spill Spill or Exposure - Evacuate and ventilate - Use emergency procedures - Administer first aid handling->spill If accident occurs disposal Waste Disposal - Collect in labeled, closed container - Follow institutional protocols - Dispose via approved waste facility handling->disposal When experiment is complete storage->handling For subsequent use storage->disposal If expired or peroxides detected

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,4-dioxan-2-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1,4-dioxan-2-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.